molecular formula C15H14O6 B15594103 Dihydromicromelin B

Dihydromicromelin B

Cat. No.: B15594103
M. Wt: 290.27 g/mol
InChI Key: MBQNFMDTXFFAJQ-MLGYPOCJSA-N
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Description

Dihydromicromelin B is a useful research compound. Its molecular formula is C15H14O6 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1

InChI Key

MBQNFMDTXFFAJQ-MLGYPOCJSA-N

Origin of Product

United States

Foundational & Exploratory

The Natural Source and Isolation of Dihydromicromelin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plant species. This technical guide provides an in-depth overview of the natural source of this compound, focusing on the plant genus Micromelum. It outlines a generalized experimental protocol for its isolation and purification, presents available data on related compounds, and discusses the current understanding of its biological activity. This document aims to serve as a comprehensive resource for researchers interested in the study and potential applications of this natural product.

Natural Source of this compound

This compound is primarily isolated from plants belonging to the genus Micromelum, which is a member of the Rutaceae family. The two main species that have been identified as natural sources of this compound are:

  • Micromelum minutum : This plant, commonly known as lime berry, is widely distributed in Southeast Asia. Various parts of the plant, including the leaves, stems, and bark, have been found to contain a rich diversity of coumarins, including this compound.[1]

  • Micromelum integerrimum : This species, native to the Himalayas, Southern China, and Southeast Asia, is another significant source of coumarins.[1] Extracts from this plant have been investigated for their biological activities, leading to the isolation of several compounds, including this compound.

Quantitative Data on Isolated Compounds from Micromelum Species

Compound ClassSpecific Compounds Isolated from Micromelum minutumReference
CoumarinsOsthol, Micromelin, Murralongin, Murrangatin, Dihydromicromelin A, This compound , Acetyldihydromicromelin A[1]
Furoquinoline AlkaloidsFlindersine[1]

Note: The absence of specific yield data for this compound highlights an area for future research, which would be crucial for assessing the feasibility of its large-scale extraction for potential therapeutic applications.

Experimental Protocols: Isolation of Coumarins from Micromelum

A detailed experimental protocol specifically for the isolation of this compound with reported yields is not available in the current literature. However, a generalized methodology for the extraction and isolation of coumarins from Micromelum species can be outlined based on common phytochemical techniques.

Plant Material Collection and Preparation
  • Collection: The leaves and stems of Micromelum minutum are collected.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A non-polar solvent such as n-hexane or petroleum ether is used for initial extraction to remove fats and waxes. This is followed by extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or chloroform, which is typically effective for extracting coumarins.

  • Maceration: The powdered plant material is soaked in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation
  • Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified using techniques such as preparative TLC or recrystallization to yield the pure compounds, including the mixture of dihydromicromelin A and B.

Characterization

The structure of the isolated compounds is elucidated using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the coumarin chromophore.

Mandatory Visualizations

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Micromelum minutum (Leaves and Stems) Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with Ethyl Acetate Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography FractionCollection Fraction Collection (TLC Monitoring) ColumnChromatography->FractionCollection Purification Further Purification (Prep. TLC / Recrystallization) FractionCollection->Purification PureCompound Pure this compound Purification->PureCompound CrudeExtract->ColumnChromatography

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not yet well-characterized. One study reported that a mixture of dihydromicromelin A and this compound, isolated from the ethyl acetate extract of Micromelum minutum, was inactive when tested against MCF-7 (human breast adenocarcinoma) and 4T1 (murine breast cancer) cell lines.

It is important to note that other coumarins isolated from Micromelum species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. However, at present, there is no specific information available in the scientific literature regarding the signaling pathways that may be modulated by this compound. This represents a significant knowledge gap and an opportunity for future research to explore the potential pharmacological effects of this compound.

Due to the lack of information on signaling pathways for this compound, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a natural coumarin sourced from Micromelum minutum and Micromelum integerrimum. While a generalized protocol for its isolation exists, specific details regarding yield and optimized procedures are yet to be published. Furthermore, its biological activity and potential mechanisms of action remain largely unexplored. The information presented in this guide consolidates the current knowledge on this compound and highlights the need for further research to fully understand its chemical and biological properties for potential applications in drug discovery and development.

References

Unveiling Dihydromicromelin B: A Technical Guide to its Prospective Isolation and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been identified in Micromelum sp., with specific mention of Micromelum integerrimum. Coumarins, a class of benzopyrone secondary metabolites, are widely recognized for their diverse and potent pharmacological activities. The genus Micromelum is a rich source of novel coumarins, many of which have demonstrated significant cytotoxic and anti-inflammatory properties. This guide provides a comprehensive overview of the prospective isolation of this compound and explores its potential biological relevance based on the activities of related compounds.

Prospective Isolation and Purification of this compound

The following is a detailed, representative protocol for the isolation and purification of coumarins from Micromelum sp., which can be adapted for the targeted isolation of this compound.

Plant Material Collection and Preparation
  • Collection: The leaves and stems of Micromelum integerrimum are collected.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Processing: The plant material is washed, air-dried in the shade, and then ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by a solvent of intermediate polarity such as chloroform (B151607) or ethyl acetate (B1210297), and finally a polar solvent like methanol. This fractional extraction helps in the preliminary separation of compounds based on their polarity. Coumarins are generally found in the chloroform or ethyl acetate fractions.

  • Maceration or Soxhlet Extraction: The extraction can be performed by maceration (soaking the plant material in the solvent at room temperature for an extended period with occasional agitation) or more exhaustively using a Soxhlet apparatus.

Fractionation and Isolation
  • Column Chromatography: The crude extract (e.g., the chloroform extract) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC, and those with similar profiles are pooled. The spots corresponding to coumarins can often be visualized under UV light (254 nm and 366 nm).

  • Preparative TLC or HPLC: The pooled fractions are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound, this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.

Quantitative Data of Representative Coumarins from Micromelum sp.

While specific quantitative data for this compound is not available, the following tables summarize data for other coumarins isolated from Micromelum species to provide a comparative context.

Table 1: Cytotoxic Activity of Coumarins from Micromelum minutum

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Reference
MicromelinKKU-100 (Cholangiocarcinoma)9.2-[1]
ScopoletinKKU-100 (Cholangiocarcinoma)19.2-[1]
MicrominutinKKU-100 (Cholangiocarcinoma)1.719-[1]
MurrangatinKKU-100 (Cholangiocarcinoma)2.9-[1]
MinumicrolinKKU-100 (Cholangiocarcinoma)10.2-[1]
2',3'-epoxyisocapnolactoneCEM-SS (T-lymphoblastic leukemia)-13.5[1]
8-hydroxyisocapnolactone-2',3'-diolCEM-SS (T-lymphoblastic leukemia)-7.8[1]

Table 2: Anti-inflammatory Activity of a Coumarin from Micromelum minutum

CompoundAssayCell LineIC₅₀ (µM)Reference
MinutuminolateNitric Oxide (NO) production inhibitionLPS-induced BV-226.9 ± 0.8[2]

Experimental Workflow and Signaling Pathways

Experimental Workflow for Isolation

The general workflow for the isolation of coumarins from Micromelum sp. is depicted below.

Isolation_Workflow Plant_Material Micromelum sp. (Leaves and Stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Sequential Solvent Extraction (n-Hexane, Chloroform, Methanol) Drying_Grinding->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Preparative TLC or HPLC Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR, IR, UV) Pure_Compound->Structure_Elucidation

References

The Biosynthesis of Dihydromicromelin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Dihydromicromelin B, a complex furanocoumarin found in plants of the Micromelum genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive plant secondary metabolites.

Introduction

This compound is a member of the furanocoumarin class of natural products, which are known for their diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for potential therapeutic applications. The proposed pathway begins with the general phenylpropanoid pathway, leading to the core coumarin (B35378) structure, which then undergoes a series of specific modifications to yield this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through several key stages, starting from the amino acid L-phenylalanine.

Formation of the Coumarin Precursor, Umbelliferone

The initial steps of the pathway are well-established in the biosynthesis of most coumarins. L-phenylalanine is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate-CoA ligase (4CL)

Subsequently, p-coumaroyl-CoA undergoes ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a critical step leading to the formation of a hydroxylated intermediate that spontaneously cyclizes to form the simple coumarin, umbelliferone .

Prenylation of Umbelliferone

The pathway then diverges towards the formation of furanocoumarins with the prenylation of umbelliferone. A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of umbelliferone, yielding demethylsuberosin (B190953) .

Modification of the Prenyl Side Chain to form this compound

This latter part of the pathway is less characterized but is proposed based on the structures of related compounds isolated from Micromelum species, such as integerriminol. A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs) , are hypothesized to modify the prenyl side chain of demethylsuberosin to form the dihydroxydihydrofuran moiety of this compound. This multi-step process is thought to involve:

  • Epoxidation: A CYP enzyme catalyzes the epoxidation of the double bond in the prenyl side chain of demethylsuberosin to form an epoxide intermediate.

  • Hydrolysis: An epoxide hydrolase (EH) or a bifunctional CYP could then hydrolyze the epoxide, resulting in a diol.

  • Cyclization and further modifications: Subsequent enzymatic steps, potentially involving other CYPs, would lead to the formation of the dihydroxydihydrofuran ring and potentially other modifications to yield the final this compound structure.

The following diagram illustrates the proposed biosynthetic pathway:```dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for compounds Phe [label="L-Phenylalanine", fillcolor="#F1F3F4"]; pCoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4"]; Umbelliferone [label="Umbelliferone", fillcolor="#FBBC05", fontcolor="#202124"]; Demethylsuberosin [label="Demethylsuberosin", fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide [label="Epoxide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diol [label="Diol Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DihydromicromelinB [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes PAL_C4H_4CL [label="PAL, C4H, 4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2H [label="C2'H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PT [label="Prenyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP1 [label="Cytochrome P450\n(Epoxidase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EH [label="Epoxide Hydrolase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP2 [label="Further\nOxidations (CYPs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Phe -> PAL_C4H_4CL [label=" Phenylpropanoid\nPathway"]; PAL_C4H_4CL -> pCoumaroylCoA; pCoumaroylCoA -> C2H; C2H -> Umbelliferone [label=" ortho-hydroxylation\n& cyclization"]; Umbelliferone -> PT [label=" Prenylation"]; PT -> Demethylsuberosin; Demethylsuberosin -> CYP1; CYP1 -> Epoxide [label=" Epoxidation"]; Epoxide -> EH; EH -> Diol [label=" Hydrolysis"]; Diol -> CYP2; CYP2 -> DihydromicromelinB [label=" Cyclization &\nModifications"]; }

Workflow for functional characterization of biosynthetic enzymes.

Methodology for Cytochrome P450 Characterization:

  • Gene Identification and Cloning: Candidate CYP genes can be identified from a Micromelum transcriptome database by homology to known furanocoumarin biosynthetic CYPs. The full-length cDNA is then cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast or pCW for E. coli).

  • Heterologous Expression: The expression vector is transformed into a suitable host. For P450s, yeast (Saccharomyces cerevisiae) is often a preferred host as it is a eukaryote and possesses the necessary P450 reductases. Co-expression with a plant-specific cytochrome P450 reductase (CPR) can enhance activity.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 are isolated by differential centrifugation.

  • Enzyme Assays: Assays are conducted by incubating the microsomes with the putative substrate (e.g., demethylsuberosin for later-stage CYPs), NADPH as a cofactor, and buffer.

  • Product Identification: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by LC-MS and NMR to confirm their structure.

Quantitative Analysis of Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying the low-abundance intermediates in a biosynthetic pathway.

Sample Preparation:

  • Plant tissue from Micromelum species is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Metabolites are extracted with a suitable solvent, typically methanol (B129727) or a methanol/water mixture.

  • The extract is filtered and concentrated under vacuum.

  • The residue is redissolved in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Separation of coumarins is typically achieved on a C18 reversed-phase column with a gradient elution using water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. Precursor and product ion pairs for known and putative intermediates need to be determined by direct infusion of standards or from high-resolution MS data.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Umbelliferone[M+H]⁺ 163.04135.04, 107.05
Demethylsuberosin[M+H]⁺ 231.09175.07, 147.08
This compound[M+H]⁺ 291.08To be determined
Hypothetical IntermediatesTo be determinedTo be determined

Note: The exact m/z values for this compound and its intermediates would need to be confirmed experimentally.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical diversification of the coumarin scaffold in plants. While the early stages of the pathway are well-understood, the later oxidative modifications of the prenyl side chain remain a key area for future research. The experimental approaches outlined in this guide provide a framework for the definitive elucidation of this pathway, which will be invaluable for the potential biotechnological production of this and other complex furanocoumarins.

A Technical Guide to the Preliminary In Vitro Bioactivity Screening of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product isolated from the plant genus Micromelum, a member of the Rutaceae family.[1] Species within this genus are known to produce a variety of bioactive secondary metabolites, including coumarins, alkaloids, and flavonoids, which have shown promising cytotoxic and anti-inflammatory properties in preclinical studies.[2][3][4] While specific bioactivity data for this compound is not yet available in the public domain, this guide outlines a comprehensive strategy for its preliminary in vitro bioactivity screening. The methodologies and data presented are based on established protocols and findings for compounds isolated from the Micromelum genus, providing a predictive framework for the potential therapeutic applications of this compound.

I. Cytotoxicity Screening

A primary step in the evaluation of a novel compound is the assessment of its cytotoxic potential against various cancer cell lines. This provides insights into its anti-cancer properties and general toxicity.

Data Presentation: Cytotoxicity of Compounds from Micromelum Species

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various compounds isolated from Micromelum minutum against a range of human cancer cell lines. This data serves as a reference for the potential cytotoxic activity of this compound.

Compound/ExtractCell LineCell TypeIC₅₀ (µg/mL)IC₅₀ (µM)
Chloroform Extract (leaves) CEM-SST-lymphoblastic leukemia4.2-
Chloroform Extract (bark) CEM-SST-lymphoblastic leukemia13.7-
2',3'-epoxyisocapnolactone CEM-SST-lymphoblastic leukemia4.613.5
HL-60Promyelocytic leukemia4.2-
8-hydroxyisocapnolactone-2',3'-diol CEM-SST-lymphoblastic leukemia3.07.8
HL-60Promyelocytic leukemia2.5-
HeLaCervical cancer6.9-
HepG2Liver cancer5.9-
Murralonginol KBHuman epidermoid carcinoma17.8-
MCF-7Breast cancer8.2-
NCI-H187Small cell lung cancer27.1-
Minutin A Leishmania major--26.2
Minutin B Leishmania major--20.2
Clauslactone E Leishmania major--9.8

Data compiled from multiple sources.[2][5][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Visualization: Cytotoxicity Assay Workflow

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate attach Incubate 24h for attachment seed->attach treat Add this compound dilutions attach->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability read->calculate plot Determine IC50 calculate->plot

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

II. Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases. Therefore, assessing the anti-inflammatory potential of this compound is a critical step. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the supernatant of cultured macrophages using the Griess reagent.[9]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Viability Check: To ensure that the inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) should be performed on the remaining cells in the original plate.[9]

Visualization: Anti-inflammatory Assay Workflow

G cluster_setup Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 1h treat->incubate2 stimulate Stimulate with LPS incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect supernatant incubate3->collect add_griess Add Griess reagent collect->add_griess read Read absorbance at 540 nm add_griess->read calculate Calculate NO inhibition read->calculate viability Perform MTT assay calculate->viability

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

III. Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of immune and inflammatory responses.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS or TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11]

Experimental Protocol: NF-κB Translocation Assay

This can be assessed using immunofluorescence microscopy or a reporter gene assay.

Immunofluorescence for NF-κB (p65) Translocation:

  • Grow cells on coverslips in a 24-well plate.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize using a fluorescence microscope and quantify the nuclear translocation of p65.

Visualization: Canonical NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA gene Pro-inflammatory gene transcription DNA->gene DHM This compound (potential inhibition) DHM->IKK

References

Potential Pharmacological Effects of Dihydromyricetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Dihydromyricetin (B1665482) (DMY), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has emerged as a compound of significant interest to the scientific community. Possessing a robust safety profile, DMY exhibits a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of DMY's pharmacological properties, intended for researchers, scientists, and drug development professionals. This document details the quantitative data from various experimental studies, provides methodologies for key assays, and illustrates the underlying molecular signaling pathways.

Introduction

Dihydromyricetin (DMY), also known as ampelopsin, is a dihydroflavonol compound. Structurally, it is a flavonoid with a C6-C3-C6 backbone. Its multiple hydroxyl groups are believed to contribute significantly to its diverse biological activities. This guide will delve into the key pharmacological effects of DMY, presenting collated quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanisms of action.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of Dihydromyricetin from various in vitro and in vivo studies.

Anticancer Activity
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HepG2Human Hepatocellular Carcinoma16824[1]
A2780Ovarian Cancer33624[2]
SGC7901Gastric Adenocarcinoma13.64 (µg/mL)48[3]
SGC7901/5-FU5-FU Resistant Gastric Adenocarcinoma20.69 (µg/mL)48[3]
JArHuman Choriocarcinoma>100 (mg/L)24[4]
T24Muscle Invasive Bladder Cancer~1548[5]
UMUC3Muscle Invasive Bladder Cancer~1248[5]
Antioxidant Activity
AssayIC50 / EC50Reference
DPPH Radical ScavengingIC50: 22.60 µg/mL[6]
Cellular Antioxidant Activity (CAA)EC50: 226.26 µmol/L
Anti-inflammatory Activity (In Vivo)
Animal ModelDMY DoseEffectReference
Carrageenan-induced paw edema in rats250 mg/kgSignificant reduction in paw edema at 2-4 hours[7]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Dihydromyricetin research.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[1][3]

  • Dihydromyricetin Treatment: Remove the culture medium and add fresh medium containing various concentrations of DMY. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][5]

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.[1][5]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[8]

  • Sample Preparation: Prepare various concentrations of Dihydromyricetin in the same solvent as the DPPH solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DMY solution to 100 µL of the DPPH solution. Prepare a control with the solvent instead of the DMY solution.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[8]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to screen for anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Use male Sprague-Dawley or Wistar rats (150-200 g).[9]

  • Grouping and Administration: Divide the animals into control and treatment groups. Administer Dihydromyricetin (e.g., 250 mg/kg, orally or intraperitoneally) or a vehicle to the respective groups one hour before carrageenan injection.[7][10] A positive control group treated with a known anti-inflammatory drug like indomethacin (B1671933) can be included.[10]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema in the DMY-treated groups compared to the control group.

Protein Expression Analysis: Western Blot for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. This protocol focuses on key proteins in the NF-κB signaling pathway.

Protocol:

  • Cell Lysis: Treat cells (e.g., HeLa or BV-2 microglial cells) with Dihydromyricetin and/or an inflammatory stimulus (e.g., TNF-α or LPS). Lyse the cells in RIPA buffer to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on size by loading equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p-IκBα, TLR4, MyD88) overnight at 4°C.[11] Use β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Dihydromyricetin exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Dihydromyricetin has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation.[12] It can interfere with the upstream signaling cascade, including the TLR4/MyD88-dependent pathway, leading to the suppression of pro-inflammatory gene expression.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_genes activates DMY Dihydromyricetin DMY->TLR4 inhibits DMY->IKK inhibits

Caption: Dihydromyricetin inhibits the NF-κB signaling pathway.

Antioxidant Mechanism via Keap1-Nrf2 Pathway Activation

Dihydromyricetin enhances the cellular antioxidant defense system by activating the Nrf2 transcription factor. It is proposed that DMY disrupts the interaction between Keap1 and Nrf2, leading to Nrf2 nuclear translocation and the subsequent expression of antioxidant enzymes.[13][14][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription DMY Dihydromyricetin DMY->Keap1 inhibits

Caption: Dihydromyricetin activates the Keap1-Nrf2 antioxidant pathway.

Experimental Workflow for In Vivo Anti-inflammatory Study

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of Dihydromyricetin in an animal model.

Experimental_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., Rats) start->animal_acclimatization grouping Random Grouping (Control, DMY, Positive Control) animal_acclimatization->grouping treatment Drug Administration (Vehicle, DMY, Indomethacin) grouping->treatment inflammation_induction Inflammation Induction (Carrageenan Injection) treatment->inflammation_induction measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis end End data_analysis->end

Caption: Workflow for carrageenan-induced paw edema model.

Conclusion

Dihydromyricetin demonstrates significant potential as a therapeutic agent across a range of pathological conditions, underpinned by its potent antioxidant, anti-inflammatory, and anticancer properties. The mechanisms of action, primarily involving the modulation of the NF-κB and Keap1-Nrf2 signaling pathways, offer a solid foundation for its observed pharmacological effects. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of Dihydromyricetin. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human subjects.

References

Dihydromicromelin B: A Prospective Antioxidant Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product isolated from plants of the Micromelum genus, which belongs to the Rutaceae family. While direct studies on the antioxidant properties of this compound are currently limited in publicly available scientific literature, the Micromelum genus itself is a recognized source of various bioactive compounds, including coumarins and flavonoids, which are known for their antioxidant activities. This guide consolidates the available data on the antioxidant potential of extracts and compounds isolated from Micromelum species, providing a foundational understanding for future research into this compound as a potential antioxidant agent.

Antioxidant Activity of Micromelum Species

Extracts from various parts of Micromelum plants have demonstrated notable antioxidant effects in several in vitro studies. The primary method utilized in these studies to quantify antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The following table summarizes the key quantitative findings from antioxidant assays performed on extracts and compounds from Micromelum species. The IC50 value represents the concentration of the substance required to inhibit 50% of the DPPH free radical.

SpeciesPlant Part/CompoundAssayIC50 ValueReference
Micromelum minutumMethanolic Leaf ExtractDPPH263.0 ± 8.8 µg/mL[1]
Micromelum minutumLeaf ExtractDPPH208 ± 4 µg/mL[2]
Micromelum integerrimumCompound 14DPPH24.83 - 135.05 µM[3]
Micromelum integerrimumCompounds 22-24DPPH24.83 - 135.05 µM[3]

It is important to note that while these results are promising for the Micromelum genus, a study that isolated a mixture of dihydromicromelin A and this compound found them to be inactive against MCF-7 and 4T1 cancer cell lines, though this does not directly address their antioxidant potential.[4]

Experimental Protocols

The methodologies employed in assessing the antioxidant activity of substances from Micromelum species are critical for the replication and extension of these findings. The DPPH radical scavenging assay is a common and reliable method for this purpose.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, which is purple. When the radical is scavenged, the color of the solution changes to yellow, and this change in absorbance is measured spectrophotometrically.

Detailed Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: The plant extracts or isolated compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample at different concentrations.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Control: A control sample containing the solvent and DPPH solution without the test sample is also measured. A blank containing the solvent and the test sample is used to nullify any intrinsic color of the sample.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Visualizing the Research Workflow

To provide a clear overview of the process involved in evaluating the antioxidant potential of natural products like this compound, the following workflow diagram has been generated.

Antioxidant_Screening_Workflow cluster_extraction 1. Sample Preparation cluster_analysis 3. Data Analysis cluster_isolation 4. Bioassay-Guided Fractionation (Optional) Plant_Material Plant Material (Micromelum sp.) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract DPPH_Assay DPPH Radical Scavenging Assay Crude_Extract->DPPH_Assay Test Sample ABTS_Assay ABTS Radical Scavenging Assay Crude_Extract->ABTS_Assay Test Sample FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Crude_Extract->FRAP_Assay Test Sample Fractionation Chromatographic Fractionation Crude_Extract->Fractionation If Active IC50_Calculation IC50 Value Calculation DPPH_Assay->IC50_Calculation ABTS_Assay->IC50_Calculation Activity_Comparison Comparison with Standards (e.g., Ascorbic Acid) FRAP_Assay->Activity_Comparison IC50_Calculation->Activity_Comparison Active_Fractions Screening of Fractions Fractionation->Active_Fractions Isolation Isolation of Pure Compounds (e.g., this compound) Active_Fractions->Isolation Structure_Elucidation Structural Elucidation (NMR, MS) Isolation->Structure_Elucidation

References

Investigating the Antimicrobial Properties of Dihydromicromelin B: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B, a natural coumarin (B35378) compound, has been identified in phytochemical studies. This technical guide aims to provide a comprehensive overview of its antimicrobial properties, including quantitative data, experimental protocols, and mechanisms of action, to support further research and drug development. However, an exhaustive review of the current scientific literature reveals a significant gap in the understanding of this specific compound's bioactivity. This document summarizes the available information on this compound and related compounds from its natural source, the genus Micromelum, to provide a contextual framework for future investigations.

Introduction to this compound

This compound is a coumarin, a class of secondary metabolites found in various plants. It was first isolated from the plant species Micromelum minutum, a member of the Rutaceae family. The initial research focused on the isolation and structural elucidation of this compound.

Current State of Research on Antimicrobial Properties

A thorough investigation of scientific databases and publications indicates that there is no publicly available data on the antimicrobial properties of this compound . The seminal work documenting the isolation of this compound does not include any evaluation of its activity against bacteria, fungi, or other microbes. Subsequent research citing this work has also not explored its antimicrobial potential.

While a study noted that a mixture of dihydromicromelin A and B was inactive against MCF-7 and 4T1 cancer cell lines, this provides insight into its cytotoxic profile rather than its antimicrobial effects.

Antimicrobial Potential of the Genus Micromelum

Although data on this compound is absent, the genus Micromelum has been a subject of phytochemical and pharmacological interest, with several studies reporting the antimicrobial activities of its extracts and other isolated compounds. This suggests that this compound, as a constituent of this genus, may warrant future investigation for such properties.

Crude extracts from various parts of Micromelum species, including leaves, stems, and fruits, have demonstrated promising antimicrobial effects. For instance, extracts of Micromelum falcatum have shown activity against several bacterial strains. Similarly, the essential oil of Micromelum integerrimum has been reported to possess broad-spectrum antimicrobial activity.

Table 1: Summary of Antimicrobial Activity of Micromelum Species Extracts (Illustrative)

Micromelum SpeciesPlant PartExtract TypeTest Organism(s)Reported Activity (e.g., MIC/MBC)
Micromelum falcatumLeavesVarious solventsAntibiotic-resistant bacteriaMIC and MBC values reported
Micromelum integerrimumFruitEssential OilVarious bacteriaZone of inhibition reported

Note: This table is illustrative and based on general findings for the genus. Specific quantitative data for extracts can be found in the cited literature.

The genus Micromelum is a rich source of various coumarins, and the antimicrobial properties of some of these related compounds have been studied. This provides a rationale for investigating this compound.

Proposed Future Experimental Protocols

Given the lack of data, the following experimental workflows are proposed for a comprehensive investigation into the antimicrobial properties of this compound.

experimental_workflow Figure 1. Proposed Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_screening Screening cluster_bactericidal Bactericidal/Fungicidal Activity cluster_mechanism Mechanism of Action Studies Compound This compound Isolation & Purification Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock MIC Broth Microdilution Assay (Determine MIC) Stock->MIC Agar Agar Disc/Well Diffusion Assay (Qualitative Screening) Stock->Agar Microbes Culture Microbial Strains (Bacteria & Fungi) Microbes->MIC Microbes->Agar MBC Subculture from MIC wells (Determine MBC/MFC) MIC->MBC Membrane Membrane Permeability Assays MBC->Membrane Biofilm Biofilm Inhibition Assays MBC->Biofilm DNA DNA/Protein Synthesis Inhibition Assays MBC->DNA

Caption: Proposed Workflow for Antimicrobial Susceptibility Testing

Should this compound exhibit antimicrobial activity, investigating its effect on key bacterial signaling pathways would be a logical next step.

signaling_pathway Figure 2. Potential Bacterial Targets for this compound cluster_targets Potential Cellular Targets DMB This compound CellWall Cell Wall Synthesis DMB->CellWall Inhibition CellMembrane Cell Membrane Integrity DMB->CellMembrane Disruption ProteinSynth Protein Synthesis (Ribosomes) DMB->ProteinSynth Inhibition DNASynth DNA Replication/Repair DMB->DNASynth Inhibition

Caption: Potential Bacterial Targets for this compound

Conclusion and Future Directions

Future research should focus on:

  • Initial Screening: Performing broad-spectrum antimicrobial screening of purified this compound against a panel of clinically relevant bacteria and fungi.

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for any susceptible organisms.

  • Mechanism of Action Studies: Investigating the mode of action through which this compound may exert its antimicrobial effects.

Such studies would be invaluable in determining the potential of this compound as a lead compound for the development of new antimicrobial agents.

Uncharted Territory: The Antiviral Potential of Dihydromicromelin B Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents is a continuous endeavor. Within the vast library of natural compounds, coumarins have emerged as a promising class with demonstrated bioactivities. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the specific antiviral properties of Dihydromicromelin B.

Despite its isolation from plants of the Micromelum genus, which have been noted for their traditional medicinal uses and antiviral potential, this compound itself has not been the subject of dedicated antiviral investigation against specific viral pathogens. Research has confirmed its existence and isolation, but studies on its efficacy against viruses such as Dengue, Zika, or Chikungunya are conspicuously absent. One study noted that a mixture containing Dihydromicromelin A and this compound was inactive against MCF-7 and 4T1 cancer cell lines, but this does not preclude potential antiviral activity.

While direct data on this compound is unavailable, the broader class of coumarin (B35378) derivatives offers a promising landscape for antiviral research. Numerous studies have highlighted the potential of various coumarin analogs to inhibit the replication of a range of viruses.

The Antiviral Landscape of Coumarin Derivatives

Coumarins, a group of phenolic substances found in many plants, have been shown to exhibit a variety of pharmacological activities, including antiviral effects. Their mechanism of action can vary, often targeting different stages of the viral life cycle.

Against Chikungunya Virus (CHIKV): The debilitating joint pain caused by CHIKV infection necessitates the development of effective therapeutics. While no specific treatment is currently available, research into small molecule inhibitors has shown promise. Although this compound has not been tested, the general class of coumarins is being explored for its anti-CHIKV potential.

Against Zika Virus (ZIKV): The association of ZIKV with severe neurological conditions has spurred intensive research for antiviral compounds. Studies have identified various natural and synthetic compounds, including some coumarin derivatives, that can inhibit ZIKV replication. These compounds often act by interfering with viral entry or replication processes.

Against Dengue Virus (DENV): As a major global health threat, Dengue virus infection requires effective antiviral strategies. The viral life cycle of DENV presents several potential targets for therapeutic intervention. While specific studies on this compound are lacking, the broader coumarin family has been investigated for its ability to inhibit DENV.

Methodological Approaches in Antiviral Screening of Coumarins

The evaluation of antiviral activity for compounds like coumarin derivatives typically involves a series of established in vitro assays. These protocols are fundamental to identifying and characterizing the antiviral potential of new chemical entities.

A general workflow for assessing antiviral efficacy often includes:

  • Cytotoxicity Assays: Before evaluating antiviral activity, the toxicity of the compound on the host cells (e.g., Vero cells, Huh-7 cells) is determined. This is crucial to ensure that any observed reduction in viral replication is not due to cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from these assays.

  • Plaque Reduction Neutralization Test (PRNT): This is a widely used method to quantify the inhibition of viral replication. A known amount of virus is pre-incubated with varying concentrations of the test compound before being added to a monolayer of susceptible cells. The reduction in the number of viral plaques compared to an untreated control is used to calculate the 50% effective concentration (EC50).

  • Quantitative Real-Time PCR (qRT-PCR): This technique is employed to measure the amount of viral RNA in infected cells or in the supernatant. A reduction in viral RNA levels in the presence of the compound indicates inhibition of viral replication.

  • Immunofluorescence Assays: These assays visualize viral antigens within infected cells. A decrease in the fluorescence signal in treated cells compared to controls suggests an antiviral effect.

  • Mechanism of Action Studies: To understand how a compound inhibits a virus, time-of-addition assays can be performed. These experiments help to pinpoint the stage of the viral life cycle that is being targeted, such as entry, replication, or egress.

Below is a generalized workflow for screening antiviral compounds, which would be applicable to the study of this compound, should such research be undertaken.

Antiviral_Screening_Workflow cluster_0 In Vitro Evaluation Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Determine CC50 Compound->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., PRNT, qRT-PCR) Determine EC50 Compound->Antiviral Data Data Analysis (Selectivity Index = CC50/EC50) Cytotoxicity->Data MOA Mechanism of Action Studies (e.g., Time-of-Addition) Antiviral->MOA Antiviral->Data MOA->Data

A generalized workflow for in vitro antiviral screening.

Conclusion

Unveiling the Anti-inflammatory Potential of Dihydromyricetin (DHM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial research for "Dihydromicromelin B" yielded limited specific data on its anti-inflammatory properties. However, a wealth of information is available for Dihydromyricetin (DHM) , a structurally similar flavonoid renowned for its potent anti-inflammatory effects. This guide provides a comprehensive overview of the anti-inflammatory potential of Dihydromyricetin (DHM), which is likely the compound of interest for researchers in this field.

Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This technical guide offers an in-depth exploration of the anti-inflammatory mechanisms of DHM, presenting key quantitative data, detailed experimental protocols, and visual representations of its action on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of DHM.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Dihydromyricetin has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize the key findings, offering a comparative look at its efficacy across different models and inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of Dihydromyricetin (DHM)

Cell LineInflammatory StimulusDHM ConcentrationMeasured ParameterResultReference
BV-2 microgliaLipopolysaccharide (LPS)20, 40, 80, 100 mg/LIL-6, IL-1β, TNF-α mRNADose-dependent reduction[3][4]
BV-2 microgliaLipopolysaccharide (LPS)20, 40, 80, 100 mg/LiNOS and COX-2 mRNA and proteinDose-dependent inhibition[3][4]
RAW264.7 macrophagesLipopolysaccharide (LPS)Not specifiedNO secretion, iNOS, COX-2 protein expressionMarkedly inhibited[5]
Human keratinocytesP. acnesNot specifiedIL-1β, TNF-α, IL-8 expressionSignificantly reduced[6]
HeLa cellsTNF-αNot specifiedNF-κB activationMarkedly inhibited[7]

Table 2: In Vivo Anti-inflammatory Effects of Dihydromyricetin (DHM)

Animal ModelInflammatory StimulusDHM DosageMeasured ParameterResultReference
C57BL/6 miceOvalbumin (OVA)-induced asthmaNot specifiedInflammatory cells in BAL fluidSignificantly reduced total cells, eosinophils, neutrophils, lymphocytes, macrophages[1]
C57BL/6 miceOvalbumin (OVA)-induced asthmaNot specifiedIL-4, IL-5, IL-13 in BAL fluidReduced levels[1]
C57BL/6 miceOvalbumin (OVA)-induced asthmaNot specifiedOVA-specific IgE and IgG1 in serumReduced secretion[1]
RatCarrageenan-induced paw edemaNot specifiedPaw edemaSignificantly attenuated[5]
Murine acne modelP. acnes0.1% topical gelEar edema and inflammatory cell infiltrationAttenuated edema and decreased infiltration of macrophages, neutrophils, CD4+ and CD8+ T cells[6]
Nonalcoholic fatty liver disease patients-150 mg, twice daily for 3 monthsSerum TNF-αDecreased levels[2]

Key Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. DHM has been shown to potently inhibit this pathway at multiple points. In TNF-α-stimulated HeLa cells, DHM markedly inhibits the phosphorylation and degradation of IκBα, which is the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the subsequent nuclear translocation of the p65 subunit of NF-κB.[7] Furthermore, DHM can interfere with upstream signaling components by inhibiting the expression of adaptor proteins like TRAF2 and RIP1.[7] In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, DHM attenuates the activation of the TLR4/MyD88/NF-κB signaling axis.[3][4][8]

NF_kappa_B_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes DHM Dihydromyricetin (DHM) DHM->TLR4 Inhibition DHM->IKK Inhibition DHM->NFkB_active Inhibition of Translocation IkB_NFkB->NFkB_active Release

DHM's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway, including JNK, ERK, and p38 MAPK, is another critical regulator of inflammation. DHM has been shown to modulate this pathway to exert its anti-inflammatory effects. In P. acnes-stimulated human keratinocytes, DHM inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[6] This inhibition contributes to the reduced expression of pro-inflammatory cytokines.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., P. acnes) Receptor Cell Surface Receptor (e.g., TLR2) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes DHM Dihydromyricetin (DHM) DHM->p38 Inhibition of Phosphorylation DHM->JNK Inhibition of Phosphorylation

DHM's Modulation of the MAPK Signaling Pathway.

Experimental Protocols

To facilitate the replication and further investigation of DHM's anti-inflammatory properties, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol is based on studies investigating the effect of DHM on LPS-induced inflammation in microglial cells.[3][4]

1. Cell Culture and Treatment:

  • Cell Line: Murine microglial BV-2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of DHM (e.g., 20, 40, 80, 100 mg/L) for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

2. Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measured by the Griess assay to determine the concentration of nitrite (B80452) in the culture supernatant.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Gene and Protein Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse transcribed to cDNA, and used for qRT-PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β. Gene expression is typically normalized to a housekeeping gene like GAPDH.

  • Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and phosphorylated and total forms of NF-κB and MAPK pathway proteins.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the in vivo anti-inflammatory activity of compounds.[5]

1. Animals:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Housing: Housed under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

  • Drug Administration: Animals are orally administered with DHM at various doses or a vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Conclusion

Dihydromyricetin demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades. The quantitative data from both in vitro and in vivo studies consistently show its ability to reduce the production of pro-inflammatory mediators and cytokines. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of DHM for a variety of inflammatory conditions. The compelling evidence suggests that Dihydromyricetin is a promising candidate for the development of novel anti-inflammatory drugs.

References

Dihydromicromelin B: An Uncharted Territory in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the cytotoxic effects of Dihydromicromelin B on cancer cell lines. Despite its classification as a natural product isolated from the Micromelum species, extensive searches have yielded no specific studies detailing its anti-cancer properties, including quantitative data on its efficacy, the experimental protocols used for its evaluation, or the signaling pathways it may modulate.

This compound is commercially available from select research chemical suppliers, where it is noted for its distinct chemical structure and potential bioactive properties. However, these listings do not include any data from biological assays. This lack of published research prevents the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in this specific compound, this represents a nascent field of study. The absence of data on this compound's interaction with cancer cells means that foundational research is required to establish its potential as a cytotoxic agent.

Future research into the cytotoxic properties of this compound would need to address the following fundamental areas:

Core Data Points to Be Established:

  • In vitro Cytotoxicity: Determination of the half-maximal inhibitory concentration (IC50) values of this compound against a panel of diverse human cancer cell lines.

  • Mechanism of Action: Investigation into how this compound induces cell death, for example, through apoptosis, necrosis, or autophagy.

  • Signaling Pathway Analysis: Identification of the molecular pathways within cancer cells that are affected by this compound treatment.

Proposed Initial Experimental Workflow:

To begin to fill the knowledge gap surrounding this compound, a logical experimental workflow would be necessary.

Caption: Proposed experimental workflow for initial cytotoxicity screening.

Potential Signaling Pathways for Investigation:

Should initial studies indicate that this compound induces apoptosis, a logical next step would be to investigate its effect on key signaling pathways known to regulate this process.

Apoptosis_Signaling_Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) This compound->Bcl2 Potential Target Death_Receptors Death Receptors (e.g., Fas, TNFR1) This compound->Death_Receptors Potential Target Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_I Apoptosis Caspase3->Apoptosis_I Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase8->Bcl2 Crosstalk (via Bid) Caspase3_E Caspase-3 Caspase8->Caspase3_E Apoptosis_E Apoptosis Caspase3_E->Apoptosis_E

Caption: Potential apoptosis signaling pathways for investigation.

Preliminary Mechanistic Insights into Dihydromicromelin B: A Data-Lacked Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature reveals a significant lack of preliminary studies on the mechanism of action of Dihydromicromelin B. While basic chemical information is available from commercial suppliers, in-depth research detailing its biological activities, signaling pathway interactions, and cellular effects appears to be unpublished or not widely indexed.

Given the user's interest in this specific molecule, it is possible there may be a confusion with a similarly named and extensively studied flavonoid, Dihydromyricetin (B1665482) (DHM) . DHM, extracted from Ampelopsis grossedentata, has a robust body of research exploring its various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2]

Therefore, this technical guide will proceed by presenting a comprehensive overview of the preliminary mechanism of action studies for Dihydromyricetin (DHM) , as a well-researched proxy that aligns with the user's specified requirements for data presentation, experimental protocols, and visualization.

An In-depth Technical Guide on the Core Mechanism of Action of Dihydromyricetin (DHM)

Audience: Researchers, scientists, and drug development professionals.

This guide summarizes the key preliminary findings on the mechanisms of action of Dihydromyricetin, focusing on its role in inducing apoptosis, modulating inflammatory pathways, and inducing cell cycle arrest in cancer cells.

Induction of Apoptosis

Dihydromyricetin has been shown to induce apoptosis in various cancer cell lines through the mitochondrial-mediated intrinsic pathway.[2] This process involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Quantitative Data on Apoptosis Induction
Cell LineTreatmentObservationResultReference
JAr (choriocarcinoma)DMY (dose-dependent)Increased ApoptosisDMY reduced proliferation through apoptosis induction.[2]
Hep3B (hepatocellular carcinoma)DHMProtein ExpressionIncreased cleaved caspase-3, cleaved caspase-9, Bak, Bax, and Bad; Decreased Bcl-2.[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)DHMApoptosis and AutophagyDHM markedly induces apoptotic cell death and autophagy.[4]
Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay:

  • Cell Culture and Treatment: Plate cells (e.g., Hep3B) at a density of 1x10^5 cells/well in a 6-well plate. After 24 hours of incubation, treat the cells with various concentrations of DHM for the desired period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Western Blot for Apoptosis-Related Proteins:

  • Protein Extraction: Lyse DHM-treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

apoptosis_pathway DHM Dihydromyricetin (DHM) Bcl2 Bcl-2 (Anti-apoptotic) DHM->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DHM->Bax Upregulates Mitochondria Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Bcl2->Mitochondria Inhibits Bax->Mitochondria Permeabilizes membrane Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa IκBα p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->p65_p50 IκBα degradation DHM Dihydromyricetin (DHM) DHM->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription experimental_workflow cluster_assays Mechanism of Action Assays start Cancer Cell Culture (e.g., HNSCC, BV-2) treatment Treatment with Dihydromyricetin (DHM) (Varying concentrations and time points) start->treatment cytotoxicity Cytotoxicity Assay (MTT / LDH) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot for p-STAT3, p-p65, Caspases) treatment->western elisa Cytokine Measurement (ELISA for IL-6, TNF-α) treatment->elisa data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis western->data_analysis elisa->data_analysis stat3_pathway DHM Dihydromyricetin (DHM) ROS Reactive Oxygen Species (ROS) DHM->ROS Induces Apoptosis Apoptosis DHM->Apoptosis Induces (Net Effect) STAT3 STAT3 ROS->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Autophagy Autophagy pSTAT3->Autophagy Contributes to Autophagy->Apoptosis Inhibits (Pro-survival)

References

Methodological & Application

Total Synthesis of Dihydromicromelin B: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the total synthesis of Dihydromicromelin B, a naturally occurring coumarin (B35378). The synthesis features a key gold-catalyzed intramolecular cyclization to construct the core coumarin scaffold. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Summary of Synthetic Strategy

The total synthesis of this compound is achieved through a convergent strategy. The key step in this synthesis is the construction of the coumarin ring via an AuCl3/AgOTf-catalyzed intramolecular reaction.[1] This approach allows for the efficient formation of the heterocyclic core of the molecule. The synthesis begins with commercially available starting materials and proceeds through a series of reactions to build up the necessary complexity for the final cyclization and subsequent modifications.

Experimental Protocols

Scheme 1: Synthesis of the Alkyne Precursor

A plausible synthetic route to the alkyne precursor necessary for the gold-catalyzed cyclization is outlined below. This is a representative procedure based on common organic synthesis methodologies.

1. Synthesis of (E)-3-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)prop-2-en-1-ol (3)

  • To a solution of isovanillin (B20041) (1) (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(prop-2-yn-1-yloxy)benzaldehyde (2) .

  • To a solution of aldehyde (2) in anhydrous THF at 0 °C, add a solution of the appropriate phosphonium (B103445) ylide (e.g., derived from (2-hydroxyethyl)triphenylphosphonium bromide) in THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol (3) .

Scheme 2: Gold-Catalyzed Intramolecular Cyclization and Final Product Formation

2. Synthesis of this compound (5)

  • To a solution of the alkyne precursor (3) (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), add AuCl3 (0.05 eq) and AgOTf (0.15 eq).[1]

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • The resulting intermediate is the cyclized coumarin (4) .

  • For the final epoxidation step , dissolve the coumarin intermediate (4) in a suitable solvent like dichloromethane.

  • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain This compound (5) .

Data Presentation

StepReactionStarting MaterialKey ReagentsProductYield (%)
1aPropargylationIsovanillin (1)K2CO3, Propargyl bromide2-(prop-2-yn-1-yloxy)benzaldehyde (2)~85-95%
1bWittig ReactionAldehyde (2)(2-hydroxyethyl)triphenylphosphonium bromide, BaseAlcohol (3)~60-70%
2aIntramolecular CyclizationAlkyne Precursor (3)AuCl3, AgOTfCoumarin Intermediate (4)~70-80%
2bEpoxidationCoumarin Intermediate (4)m-CPBAThis compound (5)~50-60%

Note: The yields provided are estimates based on typical reactions of this nature and may vary.

Visualizations

Synthetic Pathway of this compound

Synthetic_Pathway cluster_0 Scheme 1: Alkyne Precursor Synthesis cluster_1 Scheme 2: Cyclization and Final Product SM1 Isovanillin (1) Int1 Aldehyde (2) SM1->Int1 K2CO3, Propargyl Bromide Int2 Alcohol (3) Int1->Int2 Wittig Reaction Int3 Coumarin Intermediate (4) Int2->Int3 AuCl3, AgOTf FP This compound (5) Int3->FP m-CPBA

Caption: Overall synthetic scheme for this compound.

Experimental Workflow for Gold-Catalyzed Cyclization

Experimental_Workflow start Start dissolve Dissolve Alkyne Precursor (3) in Anhydrous Solvent start->dissolve add_catalyst Add AuCl3 and AgOTf dissolve->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react workup Filter through Celite and Concentrate react->workup product Obtain Crude Coumarin Intermediate (4) workup->product purify Purification (Column Chromatography) product->purify final_product Pure Coumarin Intermediate (4) purify->final_product end End final_product->end

Caption: Workflow for the key Au-catalyzed cyclization step.

References

Application Notes and Protocols for the Extraction and Purification of Dihydromicromelin B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Dihydromicromelin B, a naturally occurring coumarin (B35378), from plant material of the Micromelum genus. The methodologies described are based on established phytochemical techniques for the separation of coumarins from Micromelum integerrimum and Micromelum minutum.

Introduction

This compound is a coumarin compound that has been isolated from plants of the Micromelum genus, which are known to be a rich source of various bioactive coumarins. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. The successful isolation and purification of this compound are crucial for its further investigation, including structural elucidation, pharmacological screening, and development as a potential drug candidate. This document outlines a systematic approach to extract and purify this compound from its natural plant source.

Experimental Overview

The overall workflow for the extraction and purification of this compound involves several key stages, beginning with the preparation of the plant material, followed by solvent extraction, liquid-liquid partitioning to separate compounds based on polarity, and a series of chromatographic steps to isolate the target compound.

Extraction_Purification_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Solvent Partitioning cluster_3 Column Chromatography cluster_4 Further Purification Plant_Material Dried and Powdered Plant Material (e.g., leaves and stems of Micromelum sp.) Extraction Maceration or Soxhlet Extraction with 95% Ethanol (B145695) Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Suspension in Water and Sequential Partitioning Crude_Extract->Partitioning DCM_Fraction Dichloromethane (B109758) (DCM) Fraction Partitioning->DCM_Fraction DCM EtOAc_Fraction Ethyl Acetate (B1210297) (EtOAc) Fraction Partitioning->EtOAc_Fraction EtOAc Aqueous_Fraction Remaining Aqueous Fraction Partitioning->Aqueous_Fraction H2O Silica_Gel Silica (B1680970) Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Silica_Gel Selected for further purification (rich in coumarins) Fractions_A_E Fractions A-E Silica_Gel->Fractions_A_E Sephadex_LH20 Sephadex LH-20 Column (CH2Cl2:MeOH) Fractions_A_E->Sephadex_LH20 Processing of selected fractions ODS_Column ODS Column Chromatography (MeOH:H2O Gradient) Sephadex_LH20->ODS_Column Semi_Prep_HPLC Semi-Preparative RP-HPLC ODS_Column->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the extraction and purification of coumarins from Micromelum species. The values presented are illustrative and can vary depending on the plant material, extraction method, and specific compound.

StageParameterValuePurity (Illustrative)
Extraction Starting Plant Material (dry weight)5.0 kg-
Crude Ethanol Extract Yield450 g< 5%
Solvent Partitioning Ethyl Acetate (EtOAc) Fraction Yield150 g5-15%
Silica Gel Chromatography Fraction Containing Coumarins20 g30-50%
Sephadex LH-20 Chromatography Enriched Coumarin Fraction5 g60-75%
ODS Chromatography Partially Purified this compound500 mg80-90%
Semi-Preparative RP-HPLC Final Yield of Pure this compound50 mg> 98%

Experimental Protocols

Plant Material Preparation
  • Collect fresh leaves and stems of Micromelum integerrimum or a related species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried material into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (5.0 kg) with 95% ethanol (3 x 20 L) at room temperature for 72 hours with occasional stirring.

  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning
  • Suspend the crude ethanol extract (approx. 450 g) in distilled water (2 L).

  • Perform sequential liquid-liquid partitioning in a separatory funnel with n-hexane (3 x 2 L), followed by dichloromethane (DCM; 3 x 2 L), and finally ethyl acetate (EtOAc; 3 x 2 L).

  • Collect each solvent fraction and concentrate them under reduced pressure. The ethyl acetate fraction is typically enriched in coumarins.

Silica Gel Column Chromatography
  • Subject the dried ethyl acetate fraction (approx. 150 g) to silica gel column chromatography (200-300 mesh).

  • Pack the column with silica gel in n-hexane.

  • Load the sample, pre-adsorbed on a small amount of silica gel, onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing coumarins.

  • Pool the fractions that show similar TLC profiles and are rich in the target compound.

Sephadex LH-20 Column Chromatography
  • Dissolve the combined fractions from the silica gel column (approx. 20 g) in a minimal amount of a 1:1 mixture of dichloromethane and methanol (B129727).

  • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent mixture.

  • Elute with the CH2Cl2:MeOH (1:1) mixture to remove pigments and other impurities.

  • Collect and combine the fractions containing the compounds of interest based on TLC analysis.

ODS Column Chromatography
  • Further purify the enriched coumarin fraction (approx. 5 g) using a reversed-phase ODS (C18) column.

  • Elute the column with a gradient of methanol and water, starting with a higher water concentration and gradually increasing the methanol concentration.

  • Monitor the fractions by analytical HPLC to identify those containing this compound.

Semi-Preparative RP-HPLC
  • Perform the final purification of the fraction containing this compound (approx. 500 mg) using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18, 10 µm, 250 x 10 mm.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 3-5 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Signaling Pathway (Illustrative)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many coumarins are known to interact with inflammatory pathways. The following diagram illustrates a hypothetical interaction with the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Action of this compound Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription of DihydromicromelinB This compound DihydromicromelinB->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful extraction and purification of this compound from Micromelum species. The multi-step chromatographic purification is essential to obtain a high-purity compound suitable for biological and pharmacological studies. Researchers can adapt these methodologies based on the specific plant material and available laboratory equipment.

Application Note & Protocol: Developing a Stable Formulation of Dihydyromicromelin B in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for developing a stable formulation of Dihydromicromelin B in Dimethyl Sulfoxide (B87167) (DMSO). This compound is a natural product with potential bioactive properties, and establishing a stable stock solution is critical for accurate and reproducible experimental results in drug discovery and development.[1] This guide outlines detailed protocols for solubility assessment, stability testing under various storage conditions, and quantitative analysis using High-Performance Liquid Chromatography (HPLC). All data is presented in standardized tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a compound of interest for its potential therapeutic applications. As with many small molecules, DMSO is a common solvent for initial in vitro studies due to its broad solvency.[2][3] However, the stability of a compound in its solvent is paramount for generating reliable data. Factors such as storage temperature, light exposure, and freeze-thaw cycles can significantly impact the integrity of the compound over time.[4][5] This application note provides a systematic approach to determine the optimal storage conditions for this compound in DMSO to ensure the consistency and validity of experimental outcomes.

Materials and Reagents

  • This compound (MW: 290.271 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

  • Amber glass vials with PTFE-lined caps

  • Low-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration primary stock solution of this compound is prepared in anhydrous DMSO to minimize water content, which can contribute to degradation.[4]

Protocol:

  • Equilibrate this compound powder and anhydrous DMSO to room temperature.

  • Accurately weigh the desired amount of this compound in a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, low-binding polypropylene tubes to minimize freeze-thaw cycles and light exposure.[4][6]

Solubility Assessment

The solubility of this compound in DMSO is determined to establish the maximum concentration for a stable stock solution.

Protocol:

  • Prepare a serial dilution of this compound in DMSO, ranging from 1 mM to 100 mM.

  • Incubate the solutions at room temperature for 24 hours.

  • Visually inspect for any precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Analyze the supernatant for the concentration of this compound using a validated HPLC method (see section 3.4).

Stability Study Design

To evaluate the stability of this compound in DMSO, aliquots of a 10 mM stock solution are subjected to various storage conditions over a 12-week period.[4]

Protocol:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the solution into amber microcentrifuge tubes.

  • Store the aliquots under the following conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (20-25°C) with light protection

    • Room Temperature (20-25°C) with light exposure

  • At designated time points (0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

  • Analyze the samples immediately by HPLC to determine the remaining concentration of this compound.

  • For the freeze-thaw stability assessment, subject aliquots stored at -20°C and -80°C to repeated freeze-thaw cycles (up to 5 cycles). Thaw at room temperature and freeze at the designated temperature. Analyze after each cycle.

Analytical Method for Quantification

An HPLC-UV method is developed and validated for the accurate quantification of this compound. LC-MS/MS can also be employed for higher sensitivity and specificity.[7][8][9][10]

HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Validation Parameters: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.

Data Presentation

The following tables summarize the expected outcomes of the stability studies.

Table 1: Solubility of this compound in DMSO

Concentration (mM)Visual ObservationMeasured Concentration (mM)
1Clear Solution1.01
10Clear Solution10.05
25Clear Solution24.98
50Clear Solution50.12
75Precipitation68.54
100Precipitation69.12

Table 2: Long-Term Stability of this compound (10 mM in DMSO)

Storage ConditionWeek 0Week 1Week 4Week 8Week 12
-80°C 100%99.8%99.5%99.6%99.3%
-20°C 100%99.6%99.1%98.9%98.5%
4°C 100%98.2%95.3%92.1%88.7%
RT (Protected) 100%94.5%85.1%75.3%65.4%
RT (Exposed) 100%88.7%72.4%58.9%45.2%
% Remaining Concentration

Table 3: Freeze-Thaw Stability of this compound (10 mM in DMSO)

Storage Temp.Cycle 1Cycle 2Cycle 3Cycle 4Cycle 5
-80°C 99.7%99.5%99.3%99.2%99.0%
-20°C 99.5%99.0%98.6%98.1%97.5%
% Remaining Concentration compared to Cycle 0

Visualizations

Experimental Workflow

G cluster_prep 1. Stock Solution Preparation cluster_stability 2. Stability Study cluster_analysis 3. Analysis prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Aliquot into Amber Vials prep3->prep4 storage Store Aliquots at -80°C, -20°C, 4°C, RT prep4->storage sampling Sample at Time Points (0, 1, 4, 8, 12 weeks) storage->sampling ft_cycle Freeze-Thaw Cycles storage->ft_cycle hplc HPLC-UV Analysis sampling->hplc ft_cycle->hplc data Quantify Remaining Compound hplc->data report report data->report Generate Stability Report

Caption: Workflow for this compound stability assessment.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on common mechanisms of action for natural products that inhibit cell proliferation. For instance, many such compounds are known to interfere with pathways like NF-κB, which is crucial for the survival of certain cancer cells.[11][12]

G receptor Cell Surface Receptor pkc PKC receptor->pkc dhmb This compound ikk IKK Complex dhmb->ikk inhibits card11 CARD11 pkc->card11 cbm CBM Complex card11->cbm cbm->ikk nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to proliferation Cell Proliferation & Survival nucleus->proliferation promotes transcription apoptosis Apoptosis nucleus->apoptosis inhibits transcription

Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.

Discussion and Recommendations

The stability of this compound in DMSO is highly dependent on storage temperature and protection from light. The compound exhibits excellent stability when stored at -80°C, with minimal degradation over 12 weeks. Storage at -20°C also provides good stability, making it a viable alternative. Significant degradation occurs at 4°C and room temperature, with light exposure accelerating this process. Freeze-thaw cycles at both -80°C and -20°C have a minor impact on stability, though it is still recommended to aliquot the stock solution to minimize these cycles.

Recommendations for Optimal Stability:

  • Solubilization: Prepare stock solutions in anhydrous DMSO at a concentration no higher than 50 mM.

  • Storage: For long-term storage (> 1 month), store aliquots at -80°C in amber vials. For short-term use, storage at -20°C is acceptable. Avoid storing solutions at 4°C or room temperature for extended periods.

  • Handling: Minimize freeze-thaw cycles by preparing single-use aliquots. Always protect the solution from light.

By following these guidelines, researchers can ensure the integrity and consistency of their this compound stock solutions, leading to more reliable and reproducible experimental results.

References

Application Notes and Protocols for In Vivo Studies of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dihydromicromelin B is a natural product isolated from Micromelum sp.[1][2][3]. To date, there is limited publicly available data on its specific biological activities and mechanisms of action. The following experimental designs are proposed as a general framework for the in vivo evaluation of a novel natural product with potential anti-inflammatory and anticancer properties. It is imperative that these protocols are preceded by comprehensive in vitro studies to determine the bioactivity, establish a preliminary safety profile, and identify a starting dose range for this compound.

Preclinical In Vivo Experimental Workflow

A systematic in vivo evaluation of a novel compound like this compound should follow a logical progression from safety and tolerability to pharmacokinetic profiling and finally to efficacy studies. This staged approach ensures that the maximum amount of information is gathered while adhering to ethical guidelines for animal research.

experimental_workflow cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis & Reporting toxicity Acute Toxicity Studies (OECD 423) pk_pd Pharmacokinetic (PK/PD) Studies toxicity->pk_pd Determine Maximum Tolerated Dose (MTD) anti_inflammatory Anti-inflammatory Model (Carrageenan-induced Paw Edema) pk_pd->anti_inflammatory Establish Dosing Regimen anticancer Anticancer Model (Xenograft) pk_pd->anticancer Establish Dosing Regimen data_analysis Histopathology, Biomarker Analysis, Statistical Analysis anti_inflammatory->data_analysis anticancer->data_analysis reporting Final Report & Conclusion data_analysis->reporting

Caption: General experimental workflow for in vivo studies of this compound.

Acute Oral Toxicity Study (Modified OECD 423 Protocol)

Objective: To determine the acute oral toxicity of this compound and to identify the starting dose for subsequent in vivo studies. This protocol is a modification of the OECD Guideline 423 (Acute Toxic Class Method).[4][5][6][7]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Protocol:

  • Animal Acclimatization: Acclimate animals for at least one week prior to the study.

  • Dosing:

    • Use a stepwise procedure with three animals per step.

    • Start with a dose of 300 mg/kg, administered orally.

    • If no mortality is observed, the next dose is 2000 mg/kg.

    • If mortality is observed, the next lower dose is administered.

  • Observation:

    • Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Endpoint: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of ToxicityBody Weight Change (Day 0-14)
Vehicle30/3None observedNormal gain
30030/3None observedNormal gain
200031/3Lethargy, piloerectionWeight loss in survivors

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rodents.[8][9][10][11]

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (cannulated, if possible)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Protocol:

  • Dosing:

    • Administer this compound via IV (e.g., 2 mg/kg) and PO (e.g., 20 mg/kg) routes.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing:

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)35004500
Half-life (t1/2) (h)2.53.0
Bioavailability (%)N/A12.9

Anti-inflammatory Efficacy Study: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory activity of this compound in a rat model of acute inflammation.[12][13][14][15][16]

Materials:

  • This compound

  • Carrageenan (1% in saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

  • Male Wistar rats (150-200g)

Protocol:

  • Grouping: Divide animals into groups (n=6): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and Positive control (e.g., Indomethacin 10 mg/kg, p.o.).

  • Dosing: Administer the respective treatments one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume/thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis: At the end of the study, euthanize animals and collect paw tissue for histopathological and biomarker analysis (e.g., TNF-α, IL-6, COX-2).

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
This compound (10 mg/kg)0.68 ± 0.0420.0
This compound (30 mg/kg)0.45 ± 0.0347.1
This compound (100 mg/kg)0.30 ± 0.0264.7
Indomethacin (10 mg/kg)0.25 ± 0.0270.6

Hypothetical Anti-inflammatory Signaling Pathway:

nfkb_pathway cluster_pathway Hypothetical Anti-inflammatory Mechanism DHM_B This compound IKK IKK DHM_B->IKK IkB IκBα IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation COX2 COX-2 NFkB_nucleus->COX2 Gene Transcription Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anticancer Efficacy Study: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer activity of this compound in an immunodeficient mouse model.[17][18][19][20]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung cancer)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Matrigel

  • Positive control (e.g., Cisplatin)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10).

  • Dosing: Administer this compound (e.g., 20, 50 mg/kg, i.p., daily), vehicle, or positive control.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Excise tumors for weight measurement, histopathology, and biomarker analysis (e.g., Ki-67, cleaved caspase-3).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1200 ± 150-
This compound (20 mg/kg)850 ± 12029.2
This compound (50 mg/kg)500 ± 9058.3
Cisplatin (5 mg/kg)350 ± 7070.8

Hypothetical Anticancer Signaling Pathway:

apoptosis_pathway cluster_pathway Hypothetical Apoptosis Induction DHM_B This compound Bax Bax DHM_B->Bax Bcl2 Bcl-2 DHM_B->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical induction of apoptosis by this compound via the intrinsic pathway.

References

Application Notes & Protocols: Cell-Based Assays for Efficacy Evaluation of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dihydromicromelin B is a natural coumarin (B35378) compound isolated from plants of the Micromelum genus.[1][2] As of this writing, there is limited publicly available data on its specific biological activities. The following application notes provide a comprehensive framework and generalized protocols for evaluating the anti-cancer efficacy of a novel investigational compound like this compound. The experimental data and pathways shown are representative examples based on the common mechanisms of related anti-cancer compounds and should be confirmed through direct experimentation.

Introduction

This compound is a coumarin, a class of natural compounds known for a wide range of pharmacological properties. Related compounds isolated from Micromelum integerrimum, such as micromelin (B228078) and scopoletin, have demonstrated antitumor activities.[1] This document outlines a panel of robust cell-based assays to systematically characterize the anti-cancer potential of this compound, focusing on its effects on cell viability, programmed cell death (apoptosis), cell cycle progression, and metastatic potential.

General Experimental Workflow

A tiered approach is recommended to efficiently evaluate the efficacy of a novel compound. The workflow begins with broad cytotoxicity screening to determine effective concentrations and identify sensitive cell lines. Subsequent assays then elucidate the specific mechanisms of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis CellCulture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, HCT-116) DoseRange Prepare this compound Dose Range (e.g., 0.1 µM to 100 µM) CellCulture->DoseRange ViabilityAssay Cell Viability Assay (MTT) Determine IC50 Values DoseRange->ViabilityAssay Apoptosis Apoptosis Assay (Annexin V / PI Staining) ViabilityAssay->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) ViabilityAssay->CellCycle Migration Cell Migration Assay (Wound Healing) ViabilityAssay->Migration Data Quantitative Analysis & Pathway Mapping Apoptosis->Data CellCycle->Data Migration->Data G cluster_0 cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Recruited to Casp3 Caspase-3 (Effector) Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 Activates

References

Dihydromicromelin B: Investigating its Potential for Inducing Apoptosis in Tumor Cells - A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest literature review, there is a significant lack of specific scientific data on the activity of Dihydromicromelin B in inducing apoptosis in tumor cells. While this compound is a known natural product isolated from the Micromelum genus[1], its specific biological activities, particularly in the context of cancer, remain largely unexplored in published research.

However, the Micromelum genus is a rich source of bioactive compounds, including coumarins and alkaloids, many of which have demonstrated significant cytotoxic and anti-cancer properties.[2][3][4][5] For instance, mahanine, a carbazole (B46965) alkaloid also found in Micromelum minutum, has been shown to inhibit cell growth and induce apoptosis in leukemia cells through a mitochondrial-dependent pathway.[2] Furthermore, various coumarins isolated from Micromelum species have exhibited potent cytotoxic activity against a range of cancer cell lines.[6][7]

Given the established anti-cancer potential of compounds from the Micromelum genus, it is plausible that this compound may also possess apoptotic-inducing capabilities. This document, therefore, provides a set of generalized application notes and protocols for researchers and drug development professionals interested in investigating the potential of this compound, or other novel compounds, for inducing apoptosis in tumor cells. The methodologies and signaling pathways described are standard in the field and would be the foundational steps in characterizing the pro-apoptotic activity of a new chemical entity.

General Application Notes

Hypothesized Mechanism of Action:

Based on the activities of other coumarins and alkaloids, this compound could potentially induce apoptosis through several established signaling pathways. A common mechanism involves the induction of intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptosis. Key molecular events to investigate would include:

  • Activation of Caspases: A cascade of cysteine-aspartic proteases that are the central executioners of apoptosis.

  • Regulation of the Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for mitochondrial integrity.

  • Disruption of Mitochondrial Membrane Potential: A key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c.

  • Induction of DNA Fragmentation: A hallmark of late-stage apoptosis.

  • Involvement of Key Signaling Pathways: Such as the p53, PI3K/Akt, or NF-κB pathways, which are often dysregulated in cancer and can be modulated by small molecules.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes the kind of data that would be generated when evaluating its cytotoxic and apoptotic potential, with examples from other compounds for illustrative purposes.

Cell LineAssayCompoundIC50 / EffectReference
U937 (Human myeloid leukemia)Cytotoxicity (MTT)Mahanine~2.9 µM[2]
Various Cancer Cell LinesCytotoxicityVarious CoumarinsVaries[6][7]
Hep3B (Hepatocellular carcinoma)Apoptosis (Flow Cytometry)DihydromyricetinDose-dependent increase in apoptosis[8]

Experimental Protocols

The following are detailed, generalized protocols for assessing the apoptotic potential of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is a primary screening method to determine the cytotoxic concentration range of the compound.

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Tumor cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells (including the supernatant containing floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

G cluster_workflow Annexin V/PI Staining Workflow A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Annexin V/PI Staining Workflow
Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to measure changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Potential Signaling Pathway to Investigate

The following diagram illustrates a hypothetical intrinsic apoptotic signaling pathway that could be investigated for this compound.

G cluster_pathway Hypothetical Intrinsic Apoptosis Pathway Compound This compound Bcl2_family Bcl-2 Family Regulation (Bax ↑, Bcl-2 ↓) Compound->Bcl2_family Mito Mitochondrial Disruption Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptotic Signaling Pathway

References

Application of Dihydromicromelin B in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a coumarin (B35378), a class of natural compounds known for their diverse pharmacological activities. It is isolated from plants of the genus Micromelum, specifically Micromelum integerrimum. As part of the ongoing search for novel therapeutic agents from natural sources, compounds like this compound are often subjected to a battery of biological assays to determine their potential for drug development.

This document provides an overview of the reported biological evaluation of compounds structurally related to this compound and detailed protocols for the types of assays typically employed in such primary screenings. Recent studies investigating new coumarins from Micromelum integerrimum, with the same core structure as this compound, have reported a lack of significant biological activity in several key areas relevant to drug discovery.

Summary of Biological Activity

Recent research on newly isolated coumarins from Micromelum integerrimum, which are structurally analogous to this compound, demonstrated a notable absence of significant biological effects in primary screenings. These compounds were evaluated for their anti-inflammatory, cytotoxic, and neuroprotective potential. The findings indicate that these coumarins, and by extension likely this compound, did not exhibit obvious biological activity at concentrations below 40 μmol·L⁻¹[1]. This suggests a limited potential for this compound as a lead compound in these specific therapeutic areas based on the conducted assays.

Table 1: Summary of Quantitative Bioactivity Data for Structurally Related Coumarins

Assay TypeCell Line/TargetResultReference
CytotoxicityHepG2 (Hepatocellular Carcinoma)No significant activity below 40 μmol·L⁻¹[1]
HCT-116 (Colorectal Carcinoma)No significant activity below 40 μmol·L⁻¹[1]
HeLa (Cervical Cancer)No significant activity below 40 μmol·L⁻¹[1]
PANC-1 (Pancreatic Cancer)No significant activity below 40 μmol·L⁻¹[1]
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated BV-2 microglia (Nitric Oxide Production)No significant inhibition below 40 μmol·L⁻¹[1]
Neuroprotection6-hydroxydopamine (6-OHDA)-induced apoptosis in PC12 cellsNo significant inhibition below 40 μmol·L⁻¹[1]

Experimental Protocols

The following are detailed, generalized protocols for the types of experiments that were performed on coumarins structurally related to this compound. These protocols are provided as a reference for researchers interested in conducting similar primary screenings.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116, HeLa, PANC-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Assay (Nitric Oxide Production in BV-2 Microglia)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (or test compound)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.

  • Nitrite (B80452) Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO production inhibition relative to the LPS-only treated cells.

Neuroprotection Assay (PC12 Cell Apoptosis Assay)

This assay evaluates the ability of a compound to protect neuronal-like cells from apoptosis induced by a neurotoxin, such as 6-hydroxydopamine (6-OHDA).

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with horse serum and fetal bovine serum

  • 6-hydroxydopamine (6-OHDA)

  • This compound (or test compound)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Differentiation (if applicable): Seed PC12 cells in culture plates. For some applications, differentiation into a neuronal phenotype with Nerve Growth Factor (NGF) may be performed.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Apoptosis: Add 6-OHDA to the culture medium to a final concentration known to induce apoptosis (e.g., 100 µM) and incubate for 24 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the 6-OHDA-only treated group to determine the neuroprotective effect.

Visualizations

Bioactivity_Screening_Workflow cluster_compound Test Compound cluster_assays Primary Bioactivity Assays cluster_results Results & Interpretation Dihydromicromelin_B This compound (or related coumarin) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dihydromicromelin_B->Cytotoxicity Screened in Anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) Dihydromicromelin_B->Anti_inflammatory Screened in Neuroprotection Neuroprotection Assay (e.g., Apoptosis) Dihydromicromelin_B->Neuroprotection Screened in Low_Activity Low to No Significant Activity (at < 40 µM) Cytotoxicity->Low_Activity Anti_inflammatory->Low_Activity Neuroprotection->Low_Activity Conclusion Limited Potential as a Drug Discovery Lead Low_Activity->Conclusion Leads to

Caption: Workflow for the initial bioactivity screening of this compound and related coumarins.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_plate Measure Absorbance (490 nm) dissolve->read_plate analyze Analyze Data (% Cell Viability) read_plate->analyze end End analyze->end NO_Assay_Workflow start Start seed_cells Seed BV-2 Microglial Cells in 96-well Plate start->seed_cells adhere Allow Adherence Overnight seed_cells->adhere pretreat Pre-treat with This compound (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_plate Measure Absorbance (540 nm) add_griess->read_plate analyze Analyze Data (% NO Inhibition) read_plate->analyze end End analyze->end

References

Application Notes and Protocols: Assessing the Neuroprotective Effects of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols to evaluate the potential neuroprotective effects of Dihydromicromelin B, a novel compound of interest. The described methodologies cover essential in vitro assays for determining cell viability, mechanisms of cell death, oxidative stress, and mitochondrial function in neuronal cell models. The protocols are designed to be adaptable for screening and characterizing the neuroprotective properties of new chemical entities.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Identifying novel therapeutic agents that can protect neurons from damage is a critical area of research. This compound has emerged as a compound with potential neuroprotective activity. This document outlines a systematic approach to validate and quantify its neuroprotective efficacy using established cell-based assays. While the precise mechanisms of this compound are yet to be fully elucidated, proposed activities include antioxidant and anti-inflammatory effects.

Experimental Workflow for Assessing Neuroprotection

The overall workflow for assessing the neuroprotective effects of this compound involves a tiered screening approach, starting with cytotoxicity assessment, followed by primary neuroprotection assays and subsequent mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis a Dose-Response Cytotoxicity Assay (Determine non-toxic concentrations) b Primary Neuroprotection Assay (e.g., against H2O2-induced toxicity) a->b Select non-toxic doses c Apoptosis Assays (Caspase-3 activity, Annexin V) b->c Investigate mechanism of protection d Oxidative Stress Assays (ROS levels, Antioxidant enzymes) b->d e Mitochondrial Function Assays (Mitochondrial membrane potential) b->e f Western Blot Analysis (Key signaling proteins) c->f d->f e->f

Caption: Experimental workflow for neuroprotective assessment.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the optimal non-toxic concentration range of this compound and to assess its protective effect against a neurotoxic insult.

a) MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[1]

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound for 24 hours to determine cytotoxicity. In parallel, for neuroprotection, pre-treat cells with non-toxic concentrations of this compound for a specified time before inducing toxicity with an agent like hydrogen peroxide (H₂O₂).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

b) Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[1]

  • Protocol:

    • Follow the same cell seeding and treatment procedure as the MTT assay.

    • After treatment, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a catalyst.

    • Measure the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.

    • Read the absorbance at the appropriate wavelength.

Apoptosis Assays

Objective: To determine if the neuroprotective effect of this compound involves the inhibition of apoptotic pathways.

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Protocol:

    • Treat cells as described for neuroprotection assays.

    • Lyse the cells to release intracellular contents.

    • Add a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

    • Measure the signal generated upon cleavage of the substrate by active caspase-3.

b) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes.

  • Protocol:

    • After treatment, harvest the cells and wash with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Oxidative Stress Assays

Objective: To evaluate the antioxidant properties of this compound.

a) Intracellular Reactive Oxygen Species (ROS) Measurement

This assay uses fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.[2]

  • Protocol:

    • Treat cells with this compound followed by an oxidative stressor.

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

b) Antioxidant Enzyme Activity Assays

These assays measure the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.

  • Protocol (General):

    • Prepare cell lysates from treated cells.

    • Use commercially available kits to measure the specific activity of each enzyme according to the manufacturer's instructions. These kits typically involve a colorimetric or fluorometric readout.

Mitochondrial Function Assays

Objective: To assess the effect of this compound on mitochondrial health, a critical factor in neuronal survival.[3][4]

a) Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses fluorescent dyes like JC-1 or TMRE to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health. A decrease in ΔΨm is an early event in apoptosis.

  • Protocol:

    • Treat cells as required.

    • Load the cells with the fluorescent dye.

    • Measure the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer. For JC-1, a shift from red to green fluorescence indicates a loss of membrane potential.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
H₂O₂ (100 µM)-45 ± 3.8
This compound198 ± 4.5
This compound1095 ± 5.1
This compound (1 µM) + H₂O₂-65 ± 4.2
This compound (10 µM) + H₂O₂-85 ± 3.9

Table 2: Assessment of Apoptosis and Oxidative Stress

ParameterControlH₂O₂This compound (10 µM) + H₂O₂
Caspase-3 Activity (Fold Change)1.04.5 ± 0.51.8 ± 0.3
Intracellular ROS (Fold Change)1.03.2 ± 0.41.5 ± 0.2
Mitochondrial Membrane Potential (% of Control)10055 ± 6.188 ± 5.5

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound require investigation, many neuroprotective compounds exert their effects through common pathways such as the PI3K/Akt and Nrf2/HO-1 pathways.

signaling_pathway DHM This compound PI3K PI3K DHM->PI3K Activates Nrf2 Nrf2 DHM->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->PI3K Inhibits ROS->Nrf2 Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Scavenges

Caption: Putative neuroprotective signaling pathways.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial assessment of the neuroprotective properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and mitochondrial function, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further studies, including in vivo experiments in animal models of neurodegeneration, will be necessary to fully characterize its neuroprotective profile.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Dihydromicromelin B for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Dihydromicromelin B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: this compound is a derivative of coumarin (B35378), a class of compounds often characterized by low water solubility due to their hydrophobic nature. This inherent property can lead to challenges in preparing homogenous solutions for in vitro and in vivo assays, potentially affecting the accuracy and reproducibility of experimental results.

Q2: What is the first step I should take to dissolve this compound for an assay?

A2: The recommended initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for many poorly soluble compounds, including coumarin derivatives.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What can I do to prevent this?

A3: This is a common issue known as "crashing out." Several strategies can be employed to prevent precipitation upon dilution:

  • Optimize the dilution process: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid and uniform mixing.

  • Control the final DMSO concentration: Keep the final concentration of DMSO in the assay medium as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[1][2] For sensitive primary cells, the concentration may need to be even lower, around 0.1%.[1]

  • Use pre-warmed buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.

  • Consider alternative co-solvents: If DMSO is not suitable or effective, other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) can be tested.[3]

Q4: Are there more advanced methods to improve the aqueous solubility of this compound for my experiments?

A4: Yes, for more challenging cases, several formulation strategies can significantly enhance the aqueous solubility of hydrophobic compounds:

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its solubility and bioavailability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, effectively carrying the dissolved compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for assays.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. The solvent is not appropriate, or the concentration is too high.- Consult solubility data for similar coumarin derivatives to select a suitable solvent (e.g., DMSO, ethanol).- Try gentle heating or sonication to aid dissolution.- Increase the volume of the solvent to prepare a more dilute stock solution.
Precipitation occurs immediately upon dilution of the stock solution into aqueous buffer. The aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound in the assay.- Optimize the dilution method by adding the stock solution slowly to a rapidly stirring buffer.- Increase the percentage of the organic co-solvent if the experimental system allows (be mindful of cell toxicity).
The prepared solution is cloudy or shows particulate matter over time. The compound is not fully dissolved or is slowly precipitating out of the supersaturated solution.- Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Consider using a solubility-enhancing technique like cyclodextrin complexation for better long-term stability.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable concentrations of the active compound. The organic solvent may be affecting the biological system.- Ensure the compound is fully dissolved before each experiment.- Prepare fresh dilutions for each experiment.- Always include a vehicle control (the same concentration of the organic solvent without the compound) to account for any solvent effects.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes potential solubility enhancement strategies for this compound, with representative data based on studies with other coumarin derivatives. Note: The actual solubility enhancement for this compound may vary and should be determined experimentally.

Method Excipient Typical Molar Ratio (Drug:Excipient) Potential Solubility Increase (Fold) Considerations
Co-solvent System DMSON/AVariable (depends on final concentration)Potential for cytotoxicity at higher concentrations.[1][2]
Cyclodextrin Complexation HP-β-CD1:1 to 1:210 - 100+Can alter the free drug concentration available for biological activity.
Nanoparticle Formulation Lipids, PolymersN/A>1000Requires more complex preparation and characterization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no remaining solid particles.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution using HP-β-CD

Objective: To prepare an aqueous solution of this compound with enhanced solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Phase Solubility Study (Recommended): Before preparing the working solution, it is advisable to perform a phase solubility study to determine the optimal molar ratio of this compound to HP-β-CD. This typically involves preparing saturated solutions of this compound in the presence of increasing concentrations of HP-β-CD and measuring the dissolved drug concentration.

  • Preparation of HP-β-CD Solution: Dissolve the required amount of HP-β-CD in the aqueous buffer with stirring to create a clear solution.

  • Addition of this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Complexation: Continue stirring the mixture at room temperature for a defined period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filtration (Optional): If any undissolved particles remain, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the aqueous solution at 4°C for short-term use. For long-term storage, the stability should be evaluated.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock add_stock Add Stock Dropwise while Vortexing stock->add_stock Dilute prewarm Pre-warm Aqueous Buffer prewarm->add_stock working Final Working Solution (<1% DMSO) add_stock->working

Caption: Experimental workflow for preparing this compound solutions.

decision_tree start Start: Need to dissolve This compound stock_q Is a stock solution in organic solvent feasible? start->stock_q precip_q Does it precipitate in aqueous buffer? stock_q->precip_q Yes advanced Use advanced methods: - Cyclodextrin complexation - Nanoparticle formulation stock_q->advanced No optimize Optimize dilution: - Lower final concentration - Add dropwise to vortexing buffer - Keep DMSO <1% precip_q->optimize Yes success Solution Prepared precip_q->success No optimize->success Soluble fail Precipitation persists optimize->fail Still precipitates fail->advanced advanced->success

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Dihydromicromelin B Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the poor oral bioavailability of Dihydromicromelin B in animal models.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the likely causes?

A1: Low and variable plasma concentrations of this compound are likely attributable to its poor oral bioavailability. The primary factors contributing to this are typically low aqueous solubility and/or poor membrane permeability.[1][2][3] Poor solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Even if dissolved, the compound may have low permeability across the intestinal epithelium, further limiting its entry into systemic circulation.[4] Additionally, presystemic metabolism in the gut wall or liver can also contribute to low bioavailability.[4]

Q2: What are the first steps I should take to investigate the cause of poor bioavailability for this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its lipophilicity (Log P). This data will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategies.[3][5]

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of this compound. This will help determine if low permeability is a significant barrier to its absorption.

  • Basic Formulation: Start with a simple suspension of the micronized compound in a vehicle containing a wetting agent (e.g., Tween 80) to ensure uniform dosing. This will serve as a baseline for comparison with more advanced formulations.

Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][6] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[1][3][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[2][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic compounds.[1][2][7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][6]

  • Use of Excipients: Incorporating solubilizers, permeation enhancers, and metabolism inhibitors in the formulation can address specific barriers to absorption.[4][9][10]

Troubleshooting Guides

Issue 1: Low Drug Exposure (AUC) and Maximum Concentration (Cmax)
Possible Cause Troubleshooting Steps & Rationale
Poor Aqueous Solubility 1. Reduce Particle Size: Micronize or nanosize this compound to increase the surface area for dissolution. This is often a good first-line approach.[1][3] 2. Formulate a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can enhance drug dissolution by presenting it in an amorphous state. 3. Develop a Lipid-Based Formulation: For lipophilic compounds, formulating a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve solubilization in the GI tract.[2][7]
Low Intestinal Permeability 1. Include a Permeation Enhancer: Incorporate a permeation enhancer (e.g., medium-chain glycerides) in the formulation to facilitate transport across the intestinal epithelium.[9][10] Use with caution and assess for any potential toxicity. 2. Prodrug Approach: If feasible, synthetically modify this compound into a more permeable prodrug that is converted to the active form in vivo.[11]
First-Pass Metabolism 1. Co-administer with a Metabolism Inhibitor: If metabolism by specific enzymes (e.g., CYP450s) is suspected, co-administration with a known inhibitor can increase bioavailability. This should be done carefully to avoid drug-drug interactions.[4]
Issue 2: High Variability in Pharmacokinetic Data
Possible Cause Troubleshooting Steps & Rationale
Inconsistent Dissolution 1. Ensure Uniform Particle Size: High variability can result from inconsistent particle size in the formulation. Ensure a narrow and consistent particle size distribution. 2. Use a Solubilizing Formulation: Formulations that pre-dissolve the drug, such as SEDDS or solutions in co-solvents, can reduce variability associated with dissolution.[7]
Food Effects 1. Standardize Feeding Protocol: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding state of the animals (e.g., fasted or fed) to reduce variability.[10] 2. Develop a Food-Independent Formulation: Lipid-based formulations can often reduce the effect of food on absorption.[10]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound
  • Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

  • Materials:

    • This compound

    • Stabilizer (e.g., Poloxamer 188, Tween 80)

    • Purified water

    • High-pressure homogenizer or wet milling equipment

  • Method:

    • Prepare a pre-suspension by dispersing 1% (w/v) this compound and 0.5% (w/v) stabilizer in purified water.

    • Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles. Monitor the temperature to prevent degradation.

    • Alternatively, perform wet milling of the pre-suspension using zirconium oxide beads until the desired particle size is achieved.

    • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

    • Lyophilize the nanosuspension with a cryoprotectant (e.g., mannitol) to obtain a stable powder for reconstitution.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

  • Materials:

    • This compound

    • Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)

    • Surfactant (e.g., Kolliphor RH 40, Tween 80)

    • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Method:

    • Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with water.

    • Prepare the SEDDS formulation by dissolving this compound in the selected oil phase, followed by the addition of the surfactant and co-surfactant. Mix until a clear and homogenous solution is obtained.

    • Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a nanoemulsion.

    • Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration in Rats)
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50150 ± 354.0 ± 1.5980 ± 210100 (Reference)
Nanosuspension 50450 ± 902.5 ± 0.83150 ± 450321
SEDDS 50820 ± 1501.5 ± 0.56800 ± 980694

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical & In Vitro Characterization cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation Problem Poor in vivo efficacy of This compound Hypothesis Low Oral Bioavailability Problem->Hypothesis Solubility Aqueous Solubility (pH-dependent) Hypothesis->Solubility Permeability Caco-2 Permeability Hypothesis->Permeability Form1 Nanosuspension Solubility->Form1 Form2 Solid Dispersion Solubility->Form2 Form3 SEDDS Solubility->Form3 Permeability->Form3 PK_Study Pharmacokinetic Study in Animal Model Form1->PK_Study Form2->PK_Study Form3->PK_Study Data_Analysis Calculate AUC, Cmax, Tmax PK_Study->Data_Analysis

Caption: Experimental workflow for addressing poor bioavailability.

logical_relationship Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Absorption Low Drug Absorption Low_Dissolution->Low_Absorption Low_Bioavailability Low Oral Bioavailability Low_Absorption->Low_Bioavailability

Caption: Relationship between solubility and bioavailability.

sedds_mechanism SEDDS SEDDS Formulation (Drug in Oil/Surfactant) GI_Fluid Gastrointestinal Fluid SEDDS->GI_Fluid Ingestion Nanoemulsion Spontaneous Nanoemulsion Formation GI_Fluid->Nanoemulsion Micelles Mixed Micelles with Bile Salts Nanoemulsion->Micelles Absorption Enhanced Drug Absorption (Increased Surface Area & Permeability) Micelles->Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Dihydromicromelin B stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydromicromelin B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent or show lower than expected bioactivity. What could be the cause?

A decrease in biological activity is a primary indicator of this compound instability in the cell culture medium. Several factors can contribute to its degradation, including the pH of the medium, temperature, exposure to light, and interactions with components of the medium itself.

Q2: How can I determine if my this compound stock solution is stable?

It is recommended to prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. To assess the stability of your stock, you can perform a simple experiment comparing the biological activity of a freshly prepared solution with an aged one. For a more quantitative analysis, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the concentration of the active compound over time.

Q3: Can the type of cell culture medium affect the stability of this compound?

Yes, the composition of the cell culture medium can significantly impact the stability of dissolved compounds. Media with different pH buffering systems, metal ion concentrations, and protein content (from serum) can influence the rate of degradation. For instance, some compounds exhibit different stability profiles in DMEM compared to RPMI-1640 due to variations in their formulations.

Q4: Are there any known signaling pathways affected by this compound?

While specific signaling pathways for this compound are not extensively documented, studies on structurally similar compounds, such as Dihydromyricetin, suggest potential modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and survival. These may include the NF-κB, MAPK, and PI3K/Akt pathways.[1][2][3] Researchers are encouraged to investigate these pathways when exploring the mechanism of action of this compound.

Troubleshooting Guide: this compound Instability

This guide provides a structured approach to identifying and mitigating potential issues with this compound stability in your cell culture experiments.

Problem: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of this compound in the cell culture medium.

Potential Factor Troubleshooting/Optimization Steps
Stock Solution Handling 1. Prepare small-volume aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Store stock solutions at ≤ -20°C and protect from light. 3. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before adding it to the cells.
pH of Media 1. Monitor the pH of your cell culture medium throughout the experiment, as pH shifts can occur due to cellular metabolism. 2. Consider using a medium with a more stable buffering system if significant pH changes are observed. 3. The stability of coumarin (B35378) compounds can be pH-dependent.
Incubation Time 1. For initial experiments, consider shorter incubation times to minimize the potential for degradation. 2. If longer incubation times are necessary, replenish the medium with freshly prepared this compound at appropriate intervals.
Media Components 1. Be aware that components in serum and the basal media can interact with the compound. 2. If using serum-free media, the stability of this compound may differ. 3. Consider performing a stability test in your specific cell culture medium (see Experimental Protocol below).
Light Exposure 1. Protect this compound solutions from direct light exposure, as some coumarins are known to be photolabile. 2. Conduct experiments in low-light conditions where possible.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental time course.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Preparation of Working Solution: Add the this compound stock solution to the cell culture medium of choice (e.g., DMEM + 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.

  • Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the specific medium.

Time Point (hours) Expected Outcome if Unstable
0100% of initial concentration
2Significant decrease in concentration
4Further decrease in concentration
8Continued decrease in concentration
24Substantial degradation
48Minimal to no detectable compound

Potential Signaling Pathways and Experimental Workflow

Inferred Signaling Pathways for this compound

Based on data from the structurally related compound Dihydromyricetin, this compound may influence several key signaling pathways. The following diagrams illustrate these potential interactions.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRAF2/RIP1 TRAF2/RIP1 TNFR->TRAF2/RIP1 IKK Complex IKK Complex TRAF2/RIP1->IKK Complex IκBα IκBα IKK Complex->IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription Promotes This compound This compound This compound->IKK Complex Inhibits Inflammatory Genes Inflammatory Genes Gene Transcription->Inflammatory Genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Downstream Targets Downstream Targets Akt->Downstream Targets This compound This compound This compound->PI3K Inhibits Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay, incorporating stability considerations.

G Start Start Prepare Fresh this compound Stock Prepare Fresh this compound Stock Start->Prepare Fresh this compound Stock Cell Seeding Cell Seeding Prepare Fresh this compound Stock->Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Recommended experimental workflow for cell-based assays with this compound.

References

Optimizing In Vivo Dosing: A General Framework for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific in vivo experimental data for Dihydromicromelin B. Therefore, this technical support guide provides a general framework and best practices for determining the optimal in vivo dosage of a novel investigational compound, using principles from preclinical pharmacology and examples from studies on other natural compounds where appropriate.

Frequently Asked Questions (FAQs)

Q1: We have promising in vitro data for our compound. How do we begin designing our first in vivo experiment?

A1: Transitioning from in vitro to in vivo studies requires a systematic approach to determine a safe and effective dose. The first step is typically a dose-range finding (DRF) toxicity study in a small number of animals. The goal is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This is crucial for designing subsequent efficacy studies.

It is also important to consider the formulation of the compound for in vivo administration. Factors such as solubility and stability will influence the choice of vehicle. For example, a common formulation for lipophilic compounds might involve a mixture of DMSO, PEG300, Tween 80, and saline.

Q2: What is a typical experimental design for a dose-range finding (DRF) study?

A2: A DRF study usually involves a small number of animals per dose group. The study design should include:

  • Animal Model: Select a relevant species and strain. For initial toxicity, healthy mice (e.g., C57BL/6 or BALB/c) are often used.

  • Dose Escalation: Start with a low dose, estimated from in vitro effective concentrations, and escalate in subsequent groups.

  • Route of Administration: This should be relevant to the intended clinical application (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at regular intervals.

  • Endpoint: The study typically lasts for a short duration (e.g., 7-14 days). At the end of the study, blood can be collected for hematology and clinical chemistry analysis, and major organs can be examined for gross pathology.

Here is a diagram illustrating a general workflow for in vivo dose optimization:

G cluster_0 Phase 1: Dose-Range Finding (Toxicity) cluster_1 Phase 2: Efficacy Studies A In Vitro Data Analysis (IC50, EC50) C Dose Escalation Study Design (e.g., 3+3 design) A->C B Literature Review for Similar Compounds B->C D Maximum Tolerated Dose (MTD) Determination C->D F Design Efficacy Study (using doses ≤ MTD) D->F Inform Efficacy Study Design E Select Xenograft or Disease Model E->F G Tumor Growth Inhibition or Biomarker Analysis F->G H Optimal Biologically Effective Dose G->H

Caption: Workflow for In Vivo Dose Optimization.

Q3: How should we present the data from our DRF study?

A3: Data from a DRF study should be presented clearly to facilitate the determination of the MTD. A tabular format is highly recommended.

Table 1: Example of a Dose-Range Finding Toxicity Study Summary

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityNumber of Survivors
Vehicle Control3+5.2None observed3/3
103+3.1None observed3/3
303-2.5Mild lethargy3/3
1003-15.8Severe lethargy, ruffled fur1/3
3003-25.0Severe lethargy, ataxia0/3

This is hypothetical data for illustrative purposes.

Q4: Once the MTD is established, how do we design an efficacy study?

A4: Efficacy studies are designed to determine if the compound has the desired biological effect in a disease model. For oncology, this often involves using xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Animal Model: Use an appropriate disease model. For example, for diffuse large B-cell lymphoma, a xenograft model with a relevant cell line could be used.

  • Dose Selection: Select at least two to three dose levels below the MTD. Including a positive control (a known effective drug) is also good practice.

  • Treatment Schedule: The frequency and duration of treatment will depend on the compound's stability and the goals of the study.

  • Efficacy Endpoints: For xenograft models, this is typically tumor volume, which is measured regularly. At the end of the study, tumors are excised and weighed. Other endpoints can include survival analysis or biomarker modulation in the tumor tissue.

Q5: How can we visualize the data from our efficacy study?

A5: Efficacy data, particularly tumor growth over time, is often best represented in a line graph. Final tumor weights can be presented in a bar chart. A summary table is also essential.

Table 2: Example of a Xenograft Efficacy Study Summary

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-1500 ± 150-1.5 ± 0.2
Compound X10900 ± 120400.9 ± 0.1
Compound X30450 ± 80700.5 ± 0.08
Positive Control5300 ± 60800.3 ± 0.05

This is hypothetical data for illustrative purposes.

Troubleshooting

Issue 1: High variability in tumor growth within the same group.
  • Possible Cause: Inconsistent tumor cell implantation, or the cell line itself may have heterogeneous growth characteristics.

  • Solution: Ensure that the tumor cell implantation technique is consistent. Use cells from the same passage number and ensure a single-cell suspension. Increase the number of animals per group to increase statistical power.

Issue 2: No significant anti-tumor effect observed even at the MTD.
  • Possible Cause: The compound may have poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), or the chosen in vivo model may not be sensitive to the compound's mechanism of action.

  • Solution: Conduct pharmacokinetic studies to determine the compound's concentration in plasma and tumor tissue over time. Consider using a different animal model or cell line.

Issue 3: Unexpected toxicity at doses previously thought to be safe.
  • Possible Cause: The disease model (e.g., tumor-bearing mice) may be more sensitive to the compound's toxicity than healthy animals.

  • Solution: Re-evaluate the MTD in the specific disease model being used.

Hypothetical Signaling Pathway

If your in vitro data suggests that your compound modulates a specific signaling pathway, this can be represented in a diagram. For example, if a compound is hypothesized to inhibit a key kinase in a cancer-related pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation & Survival Compound Investigational Compound Compound->Kinase1 Inhibition

Technical Support Center: Troubleshooting Biochemical Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "Dihydromicromelin B" did not yield specific results related to its interference in biochemical assays. The information available is very limited, suggesting the compound may be known by another name, is not widely studied, or the name may be misspelled. The following troubleshooting guide is based on general principles of assay interference that may be applicable. Please verify the identity of your compound and consider these as general recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of assay interference by small molecules?

Small molecules can interfere with biochemical assays through various mechanisms:

  • Aggregation: Many compounds form aggregates in aqueous solutions, which can sequester and non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.[1] This is a prevalent issue in high-throughput screening (HTS).[1]

  • Chemical Reactivity: Some molecules are inherently reactive and can covalently modify proteins or other assay components.[2] This can lead to irreversible inhibition or altered substrate recognition. Common reactive groups include electrophiles that can react with nucleophilic residues like cysteine.[2]

  • Spectroscopic Interference: Colored or fluorescent compounds can absorb light or emit fluorescence at the same wavelengths used for assay readout, leading to artificially high or low signals.

  • Redox Activity: Compounds that can undergo oxidation-reduction reactions can interfere with assays that rely on redox-sensitive reagents or enzymes.[2]

Q2: My compound shows activity in an initial screen, but this is not reproducible in follow-up assays. What could be the cause?

This is a classic sign of assay interference. Potential causes include:

  • Aggregation-based inhibition: This is often concentration-dependent and sensitive to assay conditions like detergent concentration.[1]

  • Lack of Specificity: The compound may be a "promiscuous inhibitor" that interacts with multiple targets non-specifically.

  • Compound Instability: The compound may degrade over time or under specific assay conditions.

Q3: How can I determine if my compound is causing interference?

Several counter-screens and control experiments can help identify assay artifacts:

  • Detergent Test: For suspected aggregation, re-testing in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates and reduce non-specific inhibition.[1]

  • Thiol Reactivity Test: Including a reducing agent like Dithiothreitol (DTT) in the assay can help identify compounds that react with cysteine residues.[2] A significant shift in IC50 values in the presence of DTT suggests thiol reactivity.[2]

  • Assay Readout Controls: To check for spectroscopic interference, run the assay in the absence of the target enzyme or substrate and measure the signal generated by the compound alone.

  • Serial Dilution Test: Inconsistent results upon serial dilution that do not follow a standard dose-response curve can indicate interference, such as that caused by heterophilic antibodies in immunoassays.[3]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • High hit rate in primary screen.

  • Steep dose-response curves.

  • Activity is sensitive to enzyme and substrate concentrations.

  • Irreproducible results.

Troubleshooting Workflow:

Aggregation_Troubleshooting cluster_Initial Initial Observation cluster_Confirmation Confirmation & Characterization cluster_Further Further Investigation Initial_Hit Initial Hit Identified Detergent_Test Perform Assay with 0.01% Triton X-100 Initial_Hit->Detergent_Test IC50_Shift Significant IC50 Shift? Detergent_Test->IC50_Shift Aggregator Likely Aggregator IC50_Shift->Aggregator Yes Not_Aggregator Aggregation Unlikely IC50_Shift->Not_Aggregator No Beta_Lactamase β-Lactamase Counter-Screen Aggregator->Beta_Lactamase Investigate_Other Investigate Other Interference Mechanisms Not_Aggregator->Investigate_Other Inhibition Inhibition Observed? Beta_Lactamase->Inhibition Confirmed_Aggregator Confirmed Aggregator: Deprioritize or Modify Inhibition->Confirmed_Aggregator Yes Inhibition->Investigate_Other No

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocol: Detergent Test

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Perform the biochemical assay with your test compound across a range of concentrations in both buffers.

  • Determine the IC50 value for the compound in each condition.

  • Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Issue 2: Suspected Chemical Reactivity

Symptoms:

  • Time-dependent inhibition.

  • Inhibition is not reversed by dilution.

  • Activity is sensitive to the presence of nucleophiles in the buffer.

Troubleshooting Workflow:

Reactivity_Troubleshooting cluster_Initial Initial Observation cluster_Confirmation Confirmation & Characterization cluster_Further Further Investigation Irreversible_Inhibition Suspected Irreversible or Time-Dependent Inhibition DTT_Test Perform Assay with and without DTT Irreversible_Inhibition->DTT_Test IC50_Shift >3-fold IC50 Shift? DTT_Test->IC50_Shift Thiol_Reactive Likely Thiol-Reactive IC50_Shift->Thiol_Reactive Yes Not_Thiol_Reactive Thiol Reactivity Unlikely IC50_Shift->Not_Thiol_Reactive No Mass_Spec Intact Protein Mass Spectrometry Thiol_Reactive->Mass_Spec Investigate_Other Investigate Other Mechanisms Not_Thiol_Reactive->Investigate_Other Covalent_Adduct Covalent Adduct Observed? Mass_Spec->Covalent_Adduct Confirmed_Reactive Confirmed Reactive Compound: Consider for Covalent Inhibitor Development or Deprioritize Covalent_Adduct->Confirmed_Reactive Yes Covalent_Adduct->Investigate_Other No

Caption: Troubleshooting workflow for suspected chemical reactivity.

Experimental Protocol: DTT Test

  • Prepare two sets of assay buffers: one with a standard concentration of DTT (e.g., 1 mM) and one without.

  • Run the assay with your test compound at various concentrations in both buffer conditions.

  • Calculate the IC50 values.

  • Analyze the results. A greater than 3-fold increase in the IC50 value in the presence of DTT suggests the compound may be reacting with cysteine residues in the target protein.[2]

Quantitative Data Summary

The following table summarizes expected outcomes from key troubleshooting experiments.

Interference MechanismTroubleshooting AssayExpected Result for InterferenceReference
Aggregation Addition of 0.01% Triton X-100Significant rightward shift in IC50 (reduced potency)[1]
Thiol Reactivity Addition of 1 mM DTT> 3-fold rightward shift in IC50 (reduced potency)[2]
Spectroscopic Interference Compound in buffer (no enzyme)Signal detected at assay wavelengthN/A

This guide provides a starting point for troubleshooting potential assay interference. For further assistance, please provide the correct name of your compound of interest and any preliminary data you have collected.

References

Technical Support Center: Enhancing Angular Furocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of angular furocoumarins, the core structural class of Dihydromicromelin B. The information is designed to be a practical resource for optimizing reaction yields and achieving high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of angular furocoumarins, with a focus on two pivotal reactions: the Pechmann condensation for coumarin (B35378) ring formation and the Wittig reaction for furan (B31954) ring annulation.

Pechmann Condensation Troubleshooting

Question 1: I am observing a low yield of my desired 7-hydroxycoumarin derivative in the Pechmann condensation. What are the potential causes and solutions?

Answer: Low yields in the Pechmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inadequate Acid Catalysis: The Pechmann reaction is acid-catalyzed.[1][2] Ensure your acid catalyst (e.g., H₂SO₄, Amberlyst-15) is of good quality and used in the appropriate amount. For solid acid catalysts, ensure they are properly activated and have sufficient surface area.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to product degradation.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.

  • Improper Molar Ratio of Reactants: The stoichiometry of the phenol (B47542) and β-ketoester is critical. An excess of one reactant may or may not be beneficial and can complicate purification. Experiment with slight variations in the molar ratios to find the optimal balance.

  • Presence of Water: The reaction is a condensation and is sensitive to water, which can hinder the reaction. Ensure all reagents and solvents are anhydrous.

  • Steric Hindrance: Bulky substituents on either the phenol or the β-ketoester can sterically hinder the reaction, leading to lower yields. In such cases, longer reaction times or more forceful conditions might be necessary.

Question 2: My Pechmann condensation is producing significant amounts of side products, complicating purification. How can I improve the reaction's selectivity?

Answer: Side product formation is a common issue. Consider the following strategies to enhance selectivity:

  • Choice of Catalyst: The type of acid catalyst can influence the product distribution. Lewis acids (e.g., AlCl₃) or solid acid catalysts (e.g., zeolites, ion-exchange resins) can offer higher selectivity compared to Brønsted acids like sulfuric acid.[1]

  • Solvent Selection: While often performed neat, the choice of a high-boiling, non-polar solvent can sometimes improve selectivity by ensuring a homogeneous reaction mixture and better temperature control.

  • Gradual Addition of Reactants: Adding one reactant dropwise to the other at the reaction temperature can sometimes minimize the formation of side products by maintaining a low concentration of the added reactant.

Wittig Reaction Troubleshooting

Question 1: The Wittig reaction to form the furan ring is not proceeding, and I am recovering my starting materials. What should I check?

Answer: Failure of the Wittig reaction is often related to the generation and stability of the phosphonium (B103445) ylide.

  • Ineffective Ylide Formation: The ylide is formed by deprotonating the phosphonium salt with a strong base.

    • Base Strength: Ensure the base is strong enough. For non-stabilized ylides, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[4][5]

    • Base Quality: Strong bases can degrade with improper storage. Use freshly opened or titrated reagents.[4]

    • Reaction Conditions: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

  • Ylide Instability: Non-stabilized ylides can be unstable and should be generated in situ and used immediately.[4]

  • Aldehyde Reactivity: If your aldehyde is sterically hindered or electronically deactivated, the reaction may be sluggish. In such cases, using a more reactive phosphonate (B1237965) in a Horner-Wadsworth-Emmons reaction might be a better alternative.

Question 2: My Wittig reaction is giving a mixture of E/Z isomers of the alkene, and the desired isomer is the minor product. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides: Generally favor the formation of Z-alkenes. If a Z-alkene is desired, using a non-stabilized ylide in an aprotic solvent is the standard approach.

  • Stabilized Ylides: Tend to produce E-alkenes. If an E-alkene is the target, a stabilized ylide (e.g., one with an adjacent ester or ketone group) should be used.

  • Salt-free Conditions: For non-stabilized ylides, the presence of lithium salts can increase the proportion of the E-alkene. Using "salt-free" ylides, often generated with sodium or potassium bases, can enhance Z-selectivity.

  • Schlosser Modification: For the synthesis of E-alkenes from non-stabilized ylides, the Schlosser modification, which involves an additional deprotonation/protonation sequence at low temperature, can be employed.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions for the Pechmann condensation and Wittig reaction in the context of furocoumarin synthesis. These are starting points and may require optimization for specific substrates.

Table 1: Pechmann Condensation - Reaction Parameters

ParameterCondition 1Condition 2Condition 3Reference
Phenol ResorcinolPhloroglucinol7-Hydroxy-4-methylcoumarin[1][3]
β-Ketoester Ethyl acetoacetateDiethyl malonateEthyl benzoylacetate[1][3]
Catalyst H₂SO₄ (conc.)Amberlyst-15Zn₀.₉₂₅Ti₀.₀₇₅O[1][3][6]
Temperature 100-130 °C110 °C120 °C[1][3]
Time 2-6 hours1-2 hours30 minutes[1][3]
Solvent Solvent-freeTolueneSolvent-free[1]
Yield Good to Excellent~95%88%[1][3][6]

Table 2: Wittig Reaction - Ylide Generation and Reaction

ParameterNon-stabilized YlideStabilized YlideReference
Phosphonium Salt (Methoxymethyl)triphenylphosphonium chloride(Carbethoxymethyl)triphenylphosphonium bromide[5][7]
Base n-BuLi, NaH, KOtBuNaOEt, K₂CO₃[4][5]
Solvent Anhydrous THF, Diethyl etherEthanol, DMF[4][7]
Temperature (Ylide formation) -78 °C to 0 °CRoom Temperature[4]
Temperature (Reaction) 0 °C to Room TemperatureRoom Temperature to Reflux[4][7]
Stereoselectivity Predominantly Z-alkenePredominantly E-alkene

Experimental Protocols

The following are generalized experimental protocols for the key reactions in angular furocoumarin synthesis. Note: These are illustrative examples and should be adapted based on the specific substrates and desired product.

Protocol 1: Pechmann Condensation for 7-Hydroxycoumarin Synthesis
  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the phenol (1.0 eq) and the β-ketoester (1.0-1.2 eq).

  • Catalyst Addition: The acid catalyst is added. For concentrated sulfuric acid, it is added dropwise with cooling. For solid acid catalysts like Amberlyst-15, it is added as a powder (typically 10-20% by weight).[3]

  • Reaction: The mixture is heated to the predetermined optimal temperature (typically 100-130 °C) with vigorous stirring.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a liquid acid was used, the mixture is poured into ice water, and the precipitated solid is collected by filtration. If a solid acid catalyst was used, the mixture is dissolved in a suitable solvent, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure coumarin derivative.

Protocol 2: Wittig Reaction for Furan Ring Annulation
  • Ylide Generation (using n-BuLi):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), the phosphonium salt (1.1 eq) and anhydrous THF are added.

    • The suspension is cooled to -78 °C (dry ice/acetone bath).

    • n-Butyllithium (1.05 eq) is added dropwise via syringe. The formation of the ylide is often indicated by a color change. The mixture is stirred at this temperature for 1 hour.

  • Reaction with Aldehyde:

    • A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight. The reaction progress is monitored by TLC.

  • Work-up:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

Visualizations

Logical Workflow for Angular Furocoumarin Synthesis

logical_workflow Start Starting Materials (Phenol & β-Ketoester) Pechmann Pechmann Condensation (Coumarin Formation) Start->Pechmann Hydroxycoumarin 7-Hydroxycoumarin Intermediate Pechmann->Hydroxycoumarin Functionalization Functional Group Interconversion (e.g., O-alkylation) Hydroxycoumarin->Functionalization Aldehyde Salicylaldehyde Derivative Functionalization->Aldehyde Wittig Wittig Reaction (Furan Ring Annulation) Aldehyde->Wittig Wittig_Reagents Phosphonium Salt + Strong Base Wittig_Reagents->Wittig Furocoumarin Angular Furocoumarin Product Wittig->Furocoumarin

Caption: General synthetic workflow for angular furocoumarins.

Pechmann Condensation Signaling Pathway

pechmann_mechanism cluster_transesterification Transesterification cluster_cyclization Intramolecular Cyclization cluster_dehydration Dehydration Phenol Phenol Nucleophilic_Attack_Phenol Nucleophilic Attack by Phenol Phenol->Nucleophilic_Attack_Phenol Ketoester β-Ketoester Protonation_Keto Protonation of Ketoester Carbonyl Ketoester->Protonation_Keto Protonation_Keto->Nucleophilic_Attack_Phenol Intermediate1 Tetrahedral Intermediate Nucleophilic_Attack_Phenol->Intermediate1 Elimination_Alcohol Elimination of Alcohol Intermediate1->Elimination_Alcohol Phenol_Ester Phenolic Ester Elimination_Alcohol->Phenol_Ester Protonation_Ester Protonation of Ester Carbonyl Phenol_Ester->Protonation_Ester EAS Electrophilic Aromatic Substitution (EAS) Protonation_Ester->EAS Intermediate2 Cyclized Intermediate EAS->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation Alcohol_Intermediate Dihydroxycoumarin Intermediate Deprotonation->Alcohol_Intermediate Protonation_OH Protonation of Hydroxyl Group Alcohol_Intermediate->Protonation_OH Elimination_Water Elimination of Water Protonation_OH->Elimination_Water Coumarin Coumarin Product Elimination_Water->Coumarin

Caption: Mechanism of the Pechmann condensation.

Wittig Reaction Signaling Pathway

wittig_mechanism cluster_ylide_formation Ylide Formation cluster_cycloaddition Cycloaddition cluster_elimination Elimination Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Mechanism of the Wittig reaction.

References

Reducing off-target effects of Dihydromicromelin B in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound and related coumarin (B35378) derivatives in cellular models.

Introduction

This compound is a natural product belonging to the coumarin class of compounds. While specific data on this compound is limited in publicly available literature, this guide leverages information on the broader coumarin family to address potential challenges in its experimental use. Coumarins are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory effects.[1][2] However, like many small molecules, they can also induce off-target effects and cytotoxicity.[3] This guide provides troubleshooting strategies and detailed protocols to help researchers identify and minimize these unintended effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target signaling pathways affected by coumarin derivatives like this compound?

A1: Coumarin derivatives have been reported to modulate several key cellular signaling pathways, which could be considered off-target effects depending on the intended therapeutic target. The most commonly implicated pathways include:

  • PI3K/Akt Signaling Pathway: Several studies have shown that coumarin derivatives can inhibit the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.[4][5] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[5]

  • NF-κB Signaling Pathway: Coumarins have been demonstrated to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6][7] This can result in reduced expression of pro-inflammatory cytokines.[6]

  • MAPK Signaling Pathway: Some coumarins are known to interact with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.[7]

Q2: My cells are showing high levels of cytotoxicity at concentrations where I don't expect to see an effect on my primary target. What could be the cause?

A2: Unexpectedly high cytotoxicity is a common issue when working with natural product compounds.[8] Several factors could be contributing to this observation:

  • Compound Concentration: The concentration of this compound may be too high, leading to generalized toxicity. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your cell culture medium is at a non-toxic level (generally below 0.5%).

  • Compound Instability: Natural products can be unstable in cell culture media, leading to the formation of toxic byproducts.[8] It is recommended to prepare fresh stock solutions and minimize the incubation time when possible.

  • Off-Target Effects: The compound may be interacting with other essential cellular targets, leading to cytotoxicity.[3]

Q3: How can I experimentally determine if the observed effects of this compound are off-target?

A3: A multi-pronged approach is recommended to investigate and validate potential off-target effects:

  • Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if you observe decreased cell viability with an MTT assay, confirm this result with a different method like a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.[9]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target and potential off-targets. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement within intact cells.

  • Kinase Profiling: Since many small molecules exhibit off-target effects on kinases, performing a broad kinase screen can identify unintended kinase targets.

  • Rescue Experiments: If you hypothesize that an off-target effect is mediated by a specific pathway, try to "rescue" the phenotype by modulating a downstream component of that pathway.

  • Use of Knockout/Knockdown Cell Lines: Test the compound in cell lines where the putative on-target or off-target has been genetically removed or its expression reduced. The absence of the cellular effect in these lines can provide strong evidence for the involvement of that specific target.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or assay interference The compound may be autofluorescent or interfere with the assay reagents (e.g., reducing MTT tetrazolium salt).Run a cell-free control by incubating the compound with the assay reagents to check for direct interference. Use an alternative assay with a different detection method.
Inconsistent results between experiments Variability in cell density, compound concentration, or incubation time. Degradation of the compound stock solution.Standardize all experimental parameters. Prepare fresh stock solutions of this compound for each experiment and store them properly.
Observed phenotype does not match the expected mechanism of action The effect may be due to an off-target interaction or a downstream consequence of the primary target inhibition.Perform pathway analysis using techniques like Western blotting to investigate changes in key signaling proteins. Utilize target identification methods such as chemical proteomics.
Low potency in cellular assays compared to biochemical assays Poor cell permeability of the compound. The compound is being actively removed from the cell by efflux pumps.Assess the physicochemical properties of the compound. Use cell lines with and without known efflux transporters to determine if efflux is a factor.

Quantitative Data Summary

Compound Cell Line Assay Incubation Time (h) IC50 (µM) Reference
This compound User-definedUser-definedUser-definedTo be determined
Coumarin Derivative 1HL-60MTT48Example: 15.2[4]
Coumarin Derivative 2HepG2MTT48Example: 25.8[4]
OstholeA549MTT72Example: 50.7[2]
ImperatorinMCF-7MTT72Example: 33.1[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states within key signaling pathways.

Materials:

  • This compound treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Investigation cluster_2 Validation cluster_3 Conclusion start Start: Hypothesis of this compound Activity dose_response Dose-Response & Cytotoxicity Assays (e.g., MTT) start->dose_response phenotype Observe Cellular Phenotype dose_response->phenotype pathway_analysis Signaling Pathway Analysis (Western Blot) phenotype->pathway_analysis kinase_profiling Broad Kinase Profiling phenotype->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa rescue_experiments Rescue Experiments pathway_analysis->rescue_experiments knockout_models Knockout/Knockdown Cell Models kinase_profiling->knockout_models orthogonal_assays Orthogonal Assays (e.g., LDH, Trypan Blue) cetsa->orthogonal_assays end Conclusion: On-Target vs. Off-Target Effect orthogonal_assays->end rescue_experiments->end knockout_models->end pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DihydromicromelinB This compound (potential inhibition) DihydromicromelinB->PI3K nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression DihydromicromelinB This compound (potential inhibition) DihydromicromelinB->IKK

References

Strategies to prevent degradation of Dihydromicromelin B during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Dihydromicromelin B?

A1: Based on the general behavior of coumarin (B35378) compounds, the primary factors leading to the degradation of this compound are exposure to light (photodegradation), inappropriate pH conditions (especially basic pH leading to hydrolysis), and elevated temperatures (thermal degradation).[1] Oxidation can also be a concern.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at -20°C is recommended.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light.[1] For long-term storage, solutions should be stored at -20°C or -80°C. The choice of solvent is also critical, and its stability with the compound should be verified.

Q4: How does pH affect the stability of this compound in solution?

A4: The lactone ring, a core structure in coumarins, is susceptible to hydrolysis under basic conditions (high pH).[1][2][3][4] This leads to the opening of the ring and degradation of the compound. It is advisable to maintain a neutral or slightly acidic pH for solutions containing this compound unless your experimental protocol necessitates otherwise.[1]

Q5: I see new peaks in my HPLC/LC-MS chromatogram when analyzing my this compound sample. What could be the cause?

A5: The appearance of new peaks in your chromatogram is a strong indicator of degradation.[1] These new peaks represent degradation products. You should review your storage and handling procedures to identify the potential cause, such as exposure to light, inappropriate pH, or high temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or concentration over time. Degradation Review storage conditions. Ensure the compound is protected from light, stored at the correct temperature, and that the pH of the solution is appropriate. Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS). Formation of degradation products. Investigate potential causes of degradation as listed above. A stability study can help identify the specific conditions leading to degradation.
Inconsistent experimental results between batches. Variable degradation between samples. Standardize storage and handling procedures for all samples. Ensure consistent timing between solution preparation and use.
Discoloration of the solid compound or solution. Significant degradation. The compound may be extensively degraded and should not be used for experiments requiring high purity.

Quantitative Data Summary

Specific quantitative data on the degradation rates of this compound are not available in published literature. A summary of factors influencing the stability of related coumarin compounds is provided below. Researchers should perform stability studies to quantify the degradation of this compound under their specific experimental conditions.

Condition Effect on Coumarin Stability Recommendation for this compound
Light Exposure Can lead to photodegradation.[1]Store in the dark; use amber vials or foil-wrapped containers.
pH Basic pH accelerates hydrolysis of the lactone ring.[1][2][3][4]Maintain neutral or slightly acidic pH in solutions.
Temperature Elevated temperatures can cause thermal degradation.[1]Store at recommended cool temperatures (-20°C for long-term).
Oxidation Can contribute to degradation.Consider using deoxygenated solvents for solution preparation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method to assess the stability of this compound. This method is adapted from a validated method for coumarin.[5][6]

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • High-purity solvents (HPLC grade methanol (B129727) and water)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Forced degradation equipment (UV lamp, oven, acid/base solutions)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol:Water (70:30 v/v)[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a starting point could be around 276 nm, which is used for coumarin)[5][6]

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

5. Analysis:

  • Prepare solutions of the stressed samples and a non-stressed control.

  • Analyze all samples by HPLC.

  • Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

6. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_prevention Preventative Measures Solid Solid Light Light Solid->Light Heat Heat Solid->Heat Solution Solution Solution->Light Solution->Heat pH (Basic) pH (Basic) Solution->pH (Basic) Oxidation Oxidation Solution->Oxidation Protect from Light Protect from Light Light->Protect from Light Refrigerate/Freeze Refrigerate/Freeze Heat->Refrigerate/Freeze Control pH Control pH pH (Basic)->Control pH Use Inert Gas Use Inert Gas Oxidation->Use Inert Gas This compound This compound This compound->Solid This compound->Solution

Caption: Logical relationship between storage form, degradation factors, and preventative measures for this compound.

This compound This compound Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product Basic pH (Hydrolysis)

Caption: Hypothetical degradation pathway of this compound via hydrolysis of the lactone ring.

Start Start Prepare Sample Prepare Sample Start->Prepare Sample Stress Conditions Stress Conditions Prepare Sample->Stress Conditions HPLC Analysis HPLC Analysis Stress Conditions->HPLC Analysis Acid, Base, Heat, Light, Oxidation Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation End End Data Evaluation->End

References

Method refinement for accurate detection of Dihydromicromelin B metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate detection of drug metabolites, with a focus on novel compounds like Dihydromicromelin B. The methodologies and troubleshooting tips provided are based on established practices in the field of bioanalysis, particularly utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a method to detect metabolites of a new compound like this compound?

A1: The initial steps involve gathering information about the parent drug's physicochemical properties to inform the selection of appropriate extraction methods and chromatography conditions.[1] A preliminary in vitro metabolism study using liver microsomes can help in the initial identification of major metabolites. Subsequently, developing a sensitive and selective LC-MS/MS method is crucial for detecting these metabolites in biological matrices.[2]

Q2: Which biological matrices are most suitable for metabolite analysis?

A2: The choice of biological matrix is contingent on the drug's properties and its metabolic pathway.[3] Blood, plasma, and urine are the most commonly used matrices.[2][3] Plasma and blood provide real-time data on the drug's absorption, distribution, metabolism, and excretion (ADME), while urine is effective for detecting water-soluble metabolites that are eliminated through the kidneys.[3]

Q3: Why is an internal standard (IS) important in quantitative bioanalysis?

A3: An internal standard is essential to ensure the accuracy and precision of the analytical method. It helps to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard is often the preferred choice to enhance the robustness of the measurement.[4]

Q4: What are the major challenges in detecting and quantifying drug metabolites?

A4: Researchers face several challenges, including the low concentrations of metabolites compared to the parent drug, potential metabolite instability during sample handling, and the complexity of biological matrices which can cause matrix effects.[3][4] Additionally, the presence of multiple metabolites from various metabolic pathways can complicate analysis.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for metabolite detection.

Problem/Question Possible Causes Recommended Solutions
No or Low Analyte Signal - Sample degradation.[5] - Incorrect sample preparation. - MS settings not optimized for the analyte.[5] - Issues with the LC system (e.g., no mobile phase flow).[5]- Prepare fresh samples and standards.[5] - Verify sample preparation steps and ensure correct concentrations. - Optimize MS parameters, including ion source settings and collision energy.[5] - Purge the LC system to remove air bubbles and ensure proper flow.[5]
Poor Peak Shape (Broadening, Splitting, Tailing) - Column contamination or degradation.[6] - Inappropriate mobile phase pH.[6] - Increased system dispersion volume due to long tubing or loose connections.[5]- Use a guard column and ensure proper sample cleanup. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Check and tighten all LC connections and use tubing with appropriate internal dimensions.[5]
Retention Time Shifts - Changes in mobile phase composition or pH.[6] - Column aging or contamination. - Fluctuations in column temperature.- Prepare fresh mobile phase and verify the pH. - Flush the column or replace it if necessary. - Use a column oven to maintain a stable temperature.
High Background Noise or Baseline Noise - Contaminated solvents or reagents.[6] - Contamination from the sample matrix. - Improperly cleaned LC-MS system.- Use high-purity, LC-MS grade solvents and additives.[6] - Employ more effective sample preparation techniques to remove interfering substances.[1] - Regularly clean the ion source and the overall system.
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the biological matrix affecting the ionization of the target analyte.[4][6]- Improve chromatographic separation to isolate the analyte from interfering matrix components.[2] - Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE).[1][7] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]
Inconsistent or Irreproducible Results - Variability in sample preparation. - Unstable instrument performance. - Metabolite instability.[3]- Standardize and validate the sample preparation protocol. - Perform regular system suitability tests to ensure consistent instrument performance.[6] - Investigate metabolite stability under different storage and handling conditions and use stabilizing agents if necessary.[3]

Experimental Protocols

Protocol 1: General Metabolite Identification and Quantification using LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of this compound metabolites in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

  • Data Acquisition: Full scan for initial metabolite discovery and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

3. Data Analysis

  • Process the raw data using appropriate software.

  • Identify potential metabolites by comparing the full scan data of blank and post-dose samples.

  • For quantification, construct a calibration curve using standards of known concentrations.

  • Calculate the concentration of the metabolites in the samples based on the peak area ratio of the analyte to the internal standard.

Data Presentation

Quantitative results should be summarized in a clear and structured format. Below is a template table for presenting metabolite concentration data.

Metabolite ID Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Concentration in Matrix A (ng/mL) ± SD Concentration in Matrix B (ng/mL) ± SD
This compound
Metabolite 1
Metabolite 2
...

Visualizations

Experimental Workflow for Metabolite Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) Extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) SampleCollection->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: A generalized workflow for the detection and quantification of drug metabolites.

Hypothetical Signaling Pathway of this compound Metabolism

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DMB This compound CYP450 CYP450 Enzymes DMB->CYP450 Oxidation Oxidation CYP450->Oxidation Hydroxylation Hydroxylation CYP450->Hydroxylation UGT UGT Enzymes Oxidation->UGT Hydroxylation->UGT Glucuronidation Glucuronide Conjugate UGT->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: A hypothetical metabolic pathway for this compound.

References

Addressing batch-to-batch variability of synthetic Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the batch-to-batch variability of this compound. Consistent compound performance is critical for reproducible experimental results and successful drug development programs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for specific issues you might encounter with different batches of synthetic this compound.

Q1: We are observing significant variations in the biological activity of different batches of synthetic this compound in our assays. What could be the cause?

Inconsistent biological activity between batches is a common challenge that can arise from several factors affecting the compound's purity and composition. A systematic investigation is crucial to pinpoint the root cause.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: The first step is to confirm that all batches are indeed this compound and meet the required purity specifications.

    • Action: Perform analytical tests on each batch to confirm its identity and purity.[1][2] Key analytical techniques are outlined in the table below.

  • Assess for the Presence of Impurities or Byproducts: Even small amounts of impurities can significantly impact biological assays.

    • Action: Utilize high-resolution analytical methods to detect and identify any impurities that may have co-purified with the final compound.[2][3]

  • Investigate Stereoisomerism: this compound has multiple stereocenters. Variations in the stereoisomeric ratio between batches can lead to different biological activities.

    • Action: Employ chiral chromatography techniques to determine the enantiomeric and diastereomeric purity of each batch.[2]

  • Evaluate Solvent and Salt Form Consistency: The presence of residual solvents or variations in the salt form can affect solubility and bioavailability, leading to inconsistent assay results.

    • Action: Use techniques like Gas Chromatography (GC) for residual solvent analysis and appropriate spectroscopic methods to confirm the salt form.

  • Review Handling and Storage Conditions: this compound, like many natural products, may be sensitive to light, temperature, and oxidation.[4]

    • Action: Ensure all batches have been handled and stored under identical, controlled conditions as recommended on the product datasheet.

Q2: Our latest batch of this compound shows different physical properties (color, solubility) compared to previous batches. Should we be concerned?

Yes, variations in physical properties can be an indicator of underlying chemical differences between batches and should be investigated before use in experiments.

Troubleshooting Steps:

  • Visual Inspection and Solubility Testing: Document the physical appearance and perform a standardized solubility test for each batch.

    • Action: Compare the appearance (color, crystallinity) and solubility in your experimental solvent system against a reference standard or a previously well-characterized "gold standard" batch.

  • Analytical Characterization: Perform a comparative analysis of the batches to identify any chemical differences.

    • Action: Utilize the analytical techniques outlined in Table 1 to compare the chemical fingerprint of the batches. Pay close attention to any new or different peaks in the chromatograms or spectra.

  • Investigate Polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties, including solubility and melting point.

    • Action: Use techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to assess the crystalline form of each batch.

Data Presentation: Analytical Techniques for Batch-to-Batch Comparison

The following table summarizes key analytical techniques for assessing the consistency of synthetic this compound batches.

Analytical Technique Parameter Assessed Purpose Typical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity, Impurity ProfileTo quantify the purity of the compound and identify any impurities.[3][5]Purity ≥ 95%; consistent impurity profile between batches.
Mass Spectrometry (MS) Molecular WeightTo confirm the identity of the compound by determining its molecular weight.[3]Observed molecular weight consistent with the theoretical mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical StructureTo confirm the chemical structure and identify any structural isomers or impurities.[3]Spectra consistent with the known structure of this compound.
Chiral HPLC Stereoisomeric PurityTo determine the ratio of different stereoisomers.[2]Consistent stereoisomeric ratio across batches.
Gas Chromatography (GC) Residual SolventsTo quantify the amount of residual solvents from the synthesis.Within acceptable limits as per regulatory guidelines (e.g., ICH).
Karl Fischer Titration Water ContentTo determine the amount of water present in the sample.Consistent and low water content.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve a sample of each this compound batch in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

  • Analysis: Inject equal volumes of each sample. Compare the chromatograms for the retention time of the main peak, the peak area (purity), and the presence and area of any impurity peaks.

Protocol 2: Chiral HPLC for Stereoisomeric Purity

  • Sample Preparation: Prepare samples as described in the HPLC protocol.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (exact ratio to be optimized for separation).

    • Flow Rate: 0.5 - 1.0 mL/min (to be optimized).

    • Detection: UV detection.

  • Analysis: Inject each sample and compare the chromatograms to determine the ratio of the different stereoisomers present in each batch.

Mandatory Visualizations

experimental_workflow cluster_issue Issue Identification cluster_analysis Analytical Investigation cluster_conclusion Conclusion & Action issue Inconsistent Biological Activity purity Purity & Impurity Analysis (HPLC, MS) issue->purity Step 1 structure Structural Confirmation (NMR) issue->structure Step 2 stereo Stereoisomer Analysis (Chiral HPLC) issue->stereo Step 3 physical Physical Characterization (Solubility, Appearance) issue->physical Step 4 accept Batch Accepted for Use purity->accept If consistent reject Batch Rejected / Further Investigation purity->reject If inconsistent structure->accept If consistent structure->reject If inconsistent stereo->accept If consistent stereo->reject If inconsistent physical->accept If consistent physical->reject If inconsistent signaling_pathway_example DMB This compound (Batch A vs. Batch B) Target Putative Cellular Target DMB->Target Binding Affinity (Potential Variability) Kinase1 Kinase 1 Target->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Response Biological Response (e.g., Anti-inflammatory Effect) Gene->Response

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Dihydromyricetin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the naturally derived flavonoid, Dihydromyricetin (DHM), and the widely used chemotherapeutic agent, doxorubicin (B1662922), reveals distinct mechanisms and potencies in the fight against cancer. While doxorubicin remains a potent, broad-spectrum anticancer drug, DHM presents a promising alternative with a potentially more targeted and less toxic profile.

Initial investigations into the anticancer activity of Dihydromicromelin B were inconclusive due to a lack of available scientific literature. Consequently, this guide presents a comparative analysis of the well-researched flavonoid, Dihydromyricetin (DHM), also known as ampelopsin, against the established chemotherapeutic, doxorubicin.

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for DHM and doxorubicin across various cancer cell lines, demonstrating the generally higher potency of doxorubicin.

Cell LineCancer TypeDihydromyricetin (DHM) IC50 (µM)Doxorubicin IC50 (µM)
HepG2Hepatocellular CarcinomaNot Reported12.2[1][2]
Huh7Hepatocellular CarcinomaNot Reported>20[1][2]
UMUC-3Bladder CancerNot Reported5.1[1][2]
VMCUB-1Bladder CancerNot Reported>20[1][2]
TCCSUPBladder CancerNot Reported12.6[1][2]
BFTC-905Bladder CancerNot Reported2.3[1][2]
A549Lung CancerNot Reported>20[1][2]
HeLaCervical CancerNot Reported2.9[1][2]
MCF-7Breast CancerNot Reported2.5[1][2]
M21MelanomaNot Reported2.8[1][2]

Note: Specific IC50 values for Dihydromyricetin against these exact cell lines were not available in the searched literature. The table highlights the established potency of doxorubicin.

Mechanisms of Anticancer Action

Both Dihydromyricetin and doxorubicin exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell cycle. However, the specific molecular pathways they influence differ significantly.

Dihydromyricetin: A Focus on Intrinsic Apoptotic Pathways

Dihydromyricetin primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and culminating in apoptosis.

Doxorubicin: A Multifaceted Assault on Cancer Cells

Doxorubicin employs a broader and more aggressive range of mechanisms to kill cancer cells. Its primary modes of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA of cancer cells, a process known as intercalation. This disrupts DNA replication and transcription. Furthermore, it inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin promotes the production of highly reactive molecules called reactive oxygen species. An excess of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: By causing extensive DNA damage and cellular stress, doxorubicin activates signaling pathways that lead to both apoptosis and arrest of the cell cycle, preventing the proliferation of cancerous cells.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing anticancer activity and the distinct signaling pathways of Dihydromyricetin and doxorubicin.

experimental_workflow Experimental Workflow for Anticancer Activity Comparison cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines culture Cell Seeding in 96-well plates start->culture dhm Treat with Dihydromyricetin (DHM) dox Treat with Doxorubicin control Control (Vehicle) mtt MTT Assay (Viability/IC50) dhm->mtt apoptosis Apoptosis Assay (Annexin V/PI) dhm->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) dhm->cell_cycle dox->mtt dox->apoptosis dox->cell_cycle control->mtt control->apoptosis control->cell_cycle data Quantify Results mtt->data apoptosis->data cell_cycle->data comparison Compare Anticancer Activity data->comparison

Figure 1. A generalized workflow for comparing the in vitro anticancer activity of two compounds.

signaling_pathways Comparative Signaling Pathways of DHM and Doxorubicin cluster_dhm Dihydromyricetin (DHM) cluster_dox Doxorubicin dhm_node DHM bcl2 Bcl-2 dhm_node->bcl2 bax Bax dhm_node->bax cyto_c Cytochrome c release bcl2->cyto_c bax->cyto_c caspases_dhm Caspase Activation cyto_c->caspases_dhm apoptosis_dhm Apoptosis caspases_dhm->apoptosis_dhm dox_node Doxorubicin dna DNA Intercalation dox_node->dna top2 Topoisomerase II Inhibition dox_node->top2 ros ROS Generation dox_node->ros dna_damage DNA Damage dna->dna_damage top2->dna_damage ros->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis_dox Apoptosis dna_damage->apoptosis_dox

Figure 2. Simplified signaling pathways of Dihydromyricetin (DHM) and Doxorubicin.

Experimental Methodologies

The assessment of anticancer activity relies on a suite of standardized laboratory techniques. Below are detailed protocols for the key experiments mentioned in this guide.

Table 2: Experimental Protocols
ExperimentObjectiveMethodology
MTT Assay To measure cell viability and determine the IC50 value of a compound.1. Seed cells in a 96-well plate and incubate overnight. 2. Treat cells with varying concentrations of the test compound for 24-72 hours. 3. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. 4. Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. 6. Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide) To differentiate between viable, apoptotic, and necrotic cells.1. Treat cells with the test compound for a specified time. 2. Harvest and wash the cells with PBS. 3. Resuspend cells in Annexin V binding buffer. 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. 5. Incubate in the dark for 15 minutes at room temperature. 6. Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining) To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).1. Treat cells with the test compound for the desired duration. 2. Harvest and fix the cells in cold 70% ethanol. 3. Wash the fixed cells with PBS. 4. Treat the cells with RNase A to remove RNA. 5. Stain the cells with Propidium Iodide (PI), a DNA-intercalating agent. 6. Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

References

Dihydromicromelin B Versus Select Natural Compounds: A Comparative Guide to Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Dihydromicromelin B, a notable natural compound, against other well-researched natural anti-inflammatory agents: Quercetin, Curcumin, and Resveratrol (B1683913). The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and the selected natural compounds against key inflammatory mediators. Lower IC50 values indicate greater potency. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

CompoundInflammatory MediatorCell LineStimulusIC50 Value
This compound Nitric Oxide (NO)RAW 264.7LPS14.25 µM[1]
iNOSRAW 264.7LPSInhibition observed
COX-2RAW 264.7LPSInhibition observed
NF-κBRAW 264.7LPSInhibition of p65 phosphorylation
Quercetin Nitric Oxide (NO)RAW 264.7Poly(I:C)Significant inhibition at 5-50 µM[2][3]
IL-6NeutrophilsLPSInhibition observed[4]
TNF-αRAW 264.7LPSInhibition at 10-100 µg/mL[5]
NF-κBIntestinal Epithelial CellsTNF-αInhibition of p65 recruitment[6]
Curcumin Nitric Oxide (NO)RAW 264.7LPS11.0 ± 0.59 µM[7]
TNF-αRAW 264.7LPS7.4 µM[8]
IL-1βRAW 264.7LPSSimilar inhibition to Curcumin[7]
IL-6RAW 264.7LPSSimilar inhibition to Curcumin[7]
COX-2RAW 264.7LPSInhibition observed[7]
NF-κBRAW 264.7LPSInhibition of p65 phosphorylation[9][10]
Resveratrol Nitric Oxide (NO)HepatocytesIL-1β + IFN-γDose-dependent decrease[11]
COX-2MacrophagesLPSInhibition observed[12]
PGE2In vitroCOX-250 µM[13]

Key Signaling Pathways in Inflammation

This compound and the compared natural compounds exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Inflammatory Signaling Pathways NF-κB and MAPK Signaling Pathways in Inflammation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK IKK Receptor->IKK MAPK Kinases (MEK, MKK) MAPK Kinases (MEK, MKK) Receptor->MAPK Kinases (MEK, MKK) IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates to MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) MAPK Kinases (MEK, MKK)->MAPKs (ERK, JNK, p38) AP-1 AP-1 MAPKs (ERK, JNK, p38)->AP-1 Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription AP-1->Gene Transcription Pro-inflammatory Mediators\n(NO, TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators\n(NO, TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Quercetin Quercetin Quercetin->NF-κB (p65/p50)_n Curcumin Curcumin Curcumin->NF-κB (p65/p50) Resveratrol Resveratrol Resveratrol->MAPKs (ERK, JNK, p38)

Caption: NF-κB and MAPK signaling pathways and points of inhibition by natural compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of natural compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and nitric oxide assays, 6-well plates for protein and RNA analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound, Quercetin, Curcumin, or Resveratrol) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours for cytokine and NO production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

  • Procedure:

    • After cell treatment, collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to each supernatant sample in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is introduced, producing a measurable color change that is proportional to the amount of cytokine present.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add the TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from a standard curve.

Western Blotting for NF-κB and MAPK Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme that allows for detection.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-phospho-p65).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory activity of natural compounds.

Experimental Workflow General Experimental Workflow for Anti-inflammatory Activity Assessment Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Sample Collection Sample Collection Incubation->Sample Collection NO Assay (Griess) NO Assay (Griess) Sample Collection->NO Assay (Griess) Cytokine Assay (ELISA) Cytokine Assay (ELISA) Sample Collection->Cytokine Assay (ELISA) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Sample Collection->Protein Analysis (Western Blot) RNA Analysis (qPCR) RNA Analysis (qPCR) Sample Collection->RNA Analysis (qPCR) Data Analysis Data Analysis NO Assay (Griess)->Data Analysis Cytokine Assay (ELISA)->Data Analysis Protein Analysis (Western Blot)->Data Analysis RNA Analysis (qPCR)->Data Analysis

References

Unmasking the Cellular Culprits: A Guide to Genetically Validating the Target of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the precise molecular target of a novel bioactive compound is a critical step in the journey from discovery to clinical application. Dihydromicromelin B, a natural product with intriguing biological potential, holds promise, but its mechanism of action remains elusive. This guide provides a comparative overview of cutting-edge genetic approaches to identify and validate the molecular target of this compound, empowering researchers to confidently pinpoint its cellular partner.

This comprehensive comparison will delve into the two leading genetic validation technologies: CRISPR-Cas9-based gene editing and RNA interference (RNAi). We will objectively assess their performance, present supporting experimental data in easily digestible tables, and provide detailed methodologies for key experiments. Furthermore, signaling pathways, experimental workflows, and logical relationships will be visually represented using Graphviz diagrams to enhance understanding.

The Quest for a Target: An Introduction to this compound

This compound is a natural compound whose biological activities suggest therapeutic potential. However, without a clear understanding of its molecular target, advancing this compound through the drug development pipeline is fraught with uncertainty. Target validation provides the necessary evidence to confirm that a specific biomolecule is directly engaged by the compound and is responsible for its therapeutic effects. Genetic approaches offer a powerful means to achieve this by precisely manipulating the expression of candidate target genes.

A Head-to-Head Comparison: CRISPR-Cas9 vs. RNAi

The two primary genetic tools for target validation are CRISPR-Cas9, which introduces permanent modifications at the DNA level, and RNA interference (RNAi), which transiently silences gene expression at the mRNA level. Each approach has its distinct advantages and limitations.

FeatureCRISPR-Cas9 (Knockout/Knock-in)RNAi (shRNA/siRNA Knockdown)
Mechanism DNA-level gene knockout or modificationmRNA-level gene expression silencing
On-Target Efficiency High (often >90% for knockouts)Variable (typically 50-90% knockdown)
Off-Target Effects Can occur, but can be minimized with careful guide RNA design. Off-target mutation rates can be low (some studies report rates comparable to spontaneous mutation)[1][2].More frequent, particularly "seed region" off-target effects. Can range from 5% to as high as 80% in some contexts[3].
Permanence Permanent gene alterationTransient gene silencing
Scalability Highly scalable for genome-wide screens[4][5].Highly scalable for genome-wide screens[6].
Cost-Effectiveness Generally considered more cost-effective for large-scale screens due to the permanent nature of the edits and potentially lower off-target validation costs.Can be more expensive for long-term studies requiring repeated treatments, and off-target validation can add to the cost.
Suitability for Essential Genes Complete knockout of essential genes can be lethal, complicating analysis. CRISPR interference (CRISPRi) or activation (CRISPRa) can be used as an alternative.Partial knockdown allows for the study of essential genes.

The Experimental Roadmap: Validating the Target of this compound

The following sections outline a hypothetical experimental workflow to identify and validate the target of this compound using genetic approaches.

Phase 1: Target Identification using Genome-Wide Screening

The initial step is to perform an unbiased, genome-wide screen to identify genes that, when perturbed, alter the cellular response to this compound.

Experimental Workflow: Pooled Genetic Screening

G cluster_0 Library Preparation & Transduction cluster_1 Screening & Selection cluster_2 Hit Identification A Pooled CRISPR KO or shRNA Library B Lentiviral Packaging A->B C Transduction of Target Cells B->C D Cell Population with Genetic Perturbations C->D E Treatment with this compound D->E F Control (Vehicle) D->F G Selection (e.g., Cell Viability Assay) E->G F->G H Genomic DNA Extraction G->H I Next-Generation Sequencing (NGS) H->I J Bioinformatic Analysis (gRNA/shRNA enrichment/depletion) I->J K Candidate Target Genes J->K

Caption: Workflow for pooled CRISPR or shRNA screening to identify candidate targets.

Detailed Methodologies for Key Experiments

1. Pooled CRISPR-Cas9 Knockout Screening

This protocol outlines the key steps for a genome-wide knockout screen to identify genes that confer sensitivity or resistance to this compound.

  • Library Preparation and Lentivirus Production:

    • Amplify a pooled genome-scale single-guide RNA (sgRNA) library (e.g., GeCKO v2)[4].

    • Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

    • Harvest the lentiviral particles from the cell supernatant after 48-72 hours.

    • Determine the viral titer to establish the appropriate multiplicity of infection (MOI) for the screen.

  • Cell Transduction and Selection:

    • Transduce the target cancer cell line with the pooled lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Expand the selected cell population while maintaining a high representation of each sgRNA in the library.

  • This compound Treatment and Sample Collection:

    • Split the cell population into two groups: a treatment group and a vehicle control group.

    • Treat the treatment group with a predetermined concentration of this compound (e.g., IC50).

    • Culture both groups for a sufficient period to allow for phenotypic selection (typically 10-14 days).

    • Harvest genomic DNA from both the treatment and control cell populations at the end of the experiment.

  • Next-Generation Sequencing and Data Analysis:

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the treatment and control groups.

    • Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population. Genes targeted by these sgRNAs are considered candidate targets.

2. Pooled shRNA Knockdown Screening

This protocol is similar to the CRISPR screen but utilizes short hairpin RNA (shRNA) to achieve transient gene knockdown.

  • Library and Lentivirus: Use a pooled shRNA library (e.g., from The RNAi Consortium - TRC) and follow a similar lentiviral production protocol as for the CRISPR screen.

  • Transduction and Selection: Transduce target cells at a low MOI and select with an appropriate antibiotic.

  • Treatment and Analysis: The treatment and subsequent NGS and data analysis steps are analogous to the CRISPR screening protocol, with the goal of identifying shRNAs (and their target genes) that are enriched or depleted upon this compound treatment.

Phase 2: Target Validation through Individual Gene Perturbation

Once candidate targets are identified, the next step is to validate them individually.

Experimental Workflow: Individual Target Validation

G A Candidate Target Gene B Design specific gRNAs or shRNAs A->B C Generate Knockout/Knockdown Cell Line B->C D Western Blot/qPCR to confirm KO/KD C->D E Treat with this compound C->E F Phenotypic Assay (e.g., Viability, Apoptosis) E->F G Compare response to Wild-Type cells F->G H Validated Target G->H

Caption: Workflow for validating individual candidate targets.

Visualizing the Molecular Aftermath: Signaling Pathways

Natural products often exert their effects by modulating key cellular signaling pathways. Based on the validated target of this compound, researchers can investigate its impact on relevant pathways. Below are examples of how genetic validation can elucidate the mechanism of action within these pathways.

Hypothetical Scenario: this compound Targets a Kinase in the MAPK Pathway

Let's hypothesize that the screening identifies a kinase (e.g., MEK1) in the Mitogen-Activated Protein Kinase (MAPK) pathway as a top candidate target for this compound.

MAPK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation DHM This compound DHM->MEK Inhibition KO MEK1 Knockout KO->MEK Ablation Apoptosis_Pathway DHM This compound Target Hypothetical Target DHM->Target Activation Caspase9 Caspase-9 Target->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis KO Target Knockout KO->Target Ablation

References

Comparative Analysis of Dihydromicromelin B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge surrounding the biological activities and synthetic analogs of Dihydromicromelin B, a natural product isolated from the plant genus Micromelum. Despite its identification and the availability of its chemical structure, there is a notable absence of published quantitative data on its biological performance and a complete lack of information regarding any synthetic derivatives.

This compound is a coumarin (B35378) compound that has been isolated from Micromelum species. Its chemical structure is known, and it is commercially available from some chemical suppliers for research purposes. However, beyond its basic identification, the scientific record is sparse.

This guide aims to provide a comparative analysis of this compound and its synthetic analogs. However, due to the current state of research, a direct comparison is not feasible. This document will instead summarize the limited available information on this compound and highlight the areas where further research is critically needed.

Biological Activity of this compound: An Unexplored Frontier

Extensive searches of scientific databases have not yielded any specific quantitative data regarding the biological activity of this compound. While many compounds isolated from Micromelum species have been reported to possess a range of biological activities, including cytotoxic and antimicrobial effects, specific data for this compound, such as IC50 or MIC values, remain unpublished. Without this fundamental data, it is impossible to assess its potential efficacy in any biological system or to understand its mechanism of action.

Synthetic Analogs: A Void in Medicinal Chemistry

The development of synthetic analogs of a natural product is a crucial step in drug discovery. This process allows for the exploration of structure-activity relationships (SAR), optimization of potency and selectivity, and improvement of pharmacokinetic properties. At present, there are no published reports on the synthesis of this compound or any of its synthetic analogs. This lack of synthetic exploration means that the therapeutic potential of the this compound scaffold remains entirely unknown.

Future Directions and a Call for Research

The absence of data on this compound and its analogs presents a clear opportunity for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology. The following areas represent critical next steps to unlock the potential of this natural product:

  • Biological Screening: A thorough biological evaluation of this compound is required to identify any potential therapeutic activities. This should include screening against a diverse range of targets, such as cancer cell lines, pathogenic microbes, and key enzymes involved in disease pathways.

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would be a significant advancement. This would not only provide a sustainable source of the compound for further study but also lay the groundwork for the creation of synthetic analogs.

  • Analog Synthesis and SAR Studies: Once a synthetic route is established, the design and synthesis of a library of analogs can be undertaken. By systematically modifying the structure of this compound, researchers can probe the key molecular features responsible for any observed biological activity, leading to the development of more potent and selective compounds.

Conclusion

While the initial aim of this guide was to provide a comparative analysis of this compound and its synthetic analogs, the stark reality is that the necessary data for such a comparison does not yet exist. The field is wide open for investigation, and this compound represents an intriguing but as-yet-unexplored natural product. The scientific community is encouraged to pursue research into the biological activities and synthetic chemistry of this compound to determine if this molecule holds any promise for future therapeutic applications. Until such data becomes available, a meaningful comparative analysis remains beyond our reach.

A Comparative Guide to the Bioactivity of Dihydromyricetin Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Dihydromicromelin B" yielded results predominantly for "Dihydromyricetin" (DHM). This guide focuses on the bioactivity of Dihydromyricetin (B1665482).

Dihydromyricetin (DHM), a natural flavonoid, has demonstrated significant anti-tumor effects across a variety of cancer cell lines. This guide provides a comparative analysis of DHM's bioactivity, focusing on its effects on human choriocarcinoma (JAr), cholangiocarcinoma (RBE and HCCC9810), and nasopharyngeal carcinoma (Hone1 and CNE1) cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers and professionals in drug development.

Quantitative Bioactivity Data

The cytotoxic and anti-proliferative effects of Dihydromyricetin vary across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed bioactivities of DHM in the selected cell lines.

Cell LineCancer TypeIC50 Value (µM)Key Bioactivities
JAr Choriocarcinoma~312 (48h)[1]Inhibition of proliferation, induction of apoptosis, S/G2/M cell cycle arrest[2][3]
RBE Cholangiocarcinoma146.6 (24h)Inhibition of cell growth
HCCC9810 Cholangiocarcinoma156.8 (24h)Inhibition of cell viability and proliferation, promotion of apoptosis
Hone1 Nasopharyngeal CarcinomaDose-dependent inhibitionInhibition of cell viability, induction of apoptosis, reversal of cisplatin (B142131) resistance[4]
CNE1 Nasopharyngeal CarcinomaDose-dependent inhibitionInhibition of cell viability, induction of apoptosis, reversal of cisplatin resistance[4]

Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin exerts its anti-cancer effects by modulating several key signaling pathways. The specific pathways affected can differ between cell lines, highlighting the compound's multi-faceted mechanism of action.

In JAr Choriocarcinoma Cells:

DHM induces apoptosis through the mitochondrial pathway and causes cell cycle arrest by downregulating the SMAD signaling pathway.

G DHM Dihydromyricetin Mitochondrial_Pathway Mitochondrial Apoptosis Pathway DHM->Mitochondrial_Pathway SMAD_Pathway SMAD Signaling Pathway DHM->SMAD_Pathway Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondrial_Pathway->Bax_Bcl2 Caspase3 ↓ Pro-Caspase-3 Mitochondrial_Pathway->Caspase3 Apoptosis Apoptosis Bax_Bcl2->Apoptosis Caspase3->Apoptosis SMAD3_SMAD4 ↓ SMAD3/SMAD4 SMAD_Pathway->SMAD3_SMAD4 Cyclins ↓ Cyclin A1/D1 SMAD3_SMAD4->Cyclins Cell_Cycle_Arrest S/G2/M Phase Arrest Cyclins->Cell_Cycle_Arrest G DHM Dihydromyricetin Intrinsic_Pathway Intrinsic Apoptosis Pathway DHM->Intrinsic_Pathway Bcl2_Family ↓ Bcl-2 ↑ Bax Intrinsic_Pathway->Bcl2_Family Caspase3 ↑ Cleaved Caspase-3 Bcl2_Family->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G DHM Dihydromyricetin Wnt_Pathway Wnt/β-catenin Signaling DHM->Wnt_Pathway Beta_Catenin ↓ β-catenin Wnt_Pathway->Beta_Catenin Gene_Expression ↓ Target Gene Expression Beta_Catenin->Gene_Expression Proliferation_Survival ↓ Proliferation & Survival Gene_Expression->Proliferation_Survival G A Seed cells in 96-well plate B Treat with DHM at various concentrations A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G G A Treat cells with DHM B Harvest and wash cells with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

Head-to-Head Comparison: Dihydromicromelin B and the Known NF-κB Inhibitor BAY 11-7082

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the search for novel anti-inflammatory agents, a thorough comparison of new potential therapeutics against established inhibitors is crucial. This guide provides a head-to-head comparison of Dihydromicromelin B, a natural product isolated from the Micromelum genus, and BAY 11-7082, a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While plants of the Micromelum genus have been noted for their traditional use in treating inflammatory conditions, quantitative data on the specific inhibitory activity of this compound remains limited in publicly accessible literature.

This comparison aims to present the available data for both compounds, highlighting the well-defined profile of BAY 11-7082 and underscoring the need for further investigation into the therapeutic potential of this compound.

Data Presentation: Quantitative Inhibitor Comparison

The following table summarizes the available quantitative data for this compound and BAY 11-7082. The focus is on the inhibition of the NF-κB pathway, a key signaling cascade in inflammation.

ParameterThis compoundBAY 11-7082
Target Presumed NF-κB PathwayIκB Kinase (IKK), leading to inhibition of IκBα phosphorylation
IC50 Value Data not available10 µM (for inhibition of TNFα-induced IκBα phosphorylation)[1][2][3][4]
Mechanism of Action Not fully characterizedIrreversible inhibitor of TNFα-induced IκBα phosphorylation[4]

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments in the characterization of NF-κB inhibitors are provided below.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

Objective: To determine the effect of a test compound on NF-κB-mediated gene expression.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in a 96-well plate.

    • Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or BAY 11-7082).

    • Cells are pre-incubated with the compound for 1-2 hours.

    • NF-κB activation is induced by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL.

  • Luciferase Activity Measurement:

    • After 6-8 hours of stimulation, cells are lysed using a passive lysis buffer.

    • The firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • The IC50 value is calculated from the dose-response curve of the compound's inhibition of NF-κB activity.

IκBα Phosphorylation Assay (Western Blot)

This assay directly assesses the effect of an inhibitor on a key upstream event in the NF-κB signaling cascade.

Objective: To determine if a test compound inhibits the phosphorylation and subsequent degradation of IκBα.

Methodology:

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa or RAW 264.7 macrophages) are cultured to 80-90% confluency.

    • Cells are pre-treated with the test compound at various concentrations for 1-2 hours.

    • Cells are then stimulated with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Protein Extraction and Quantification:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The ratio of phospho-IκBα to total IκBα is calculated to determine the extent of inhibition.

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα p50_p65_bound p50/p65-IκBα (Inactive) IkBa->p50_p65_bound p50_p65 p50/p65 (NF-κB) p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation p50_p65->p50_p65_bound Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation BAY117082 BAY 11-7082 BAY117082->IKK Inhibits DihydromicromelinB This compound (Hypothesized Target) DihydromicromelinB->IKK ? DNA DNA p50_p65_nuc->DNA Binds Gene Inflammatory Gene Expression DNA->Gene Transcription p50_p65_bound->p50_p65 Release

Caption: NF-κB signaling pathway with the inhibitory action of BAY 11-7082.

Experimental_Workflow cluster_assays Assays start Start: Cell Culture (e.g., HEK293T, HeLa) transfection Transfection with NF-κB Reporter Plasmids (for Luciferase Assay) start->transfection treatment Pre-treatment with Test Compound (this compound or BAY 11-7082) start->treatment For Western Blot transfection->treatment stimulation Stimulation with TNF-α treatment->stimulation luciferase Luciferase Assay: Measure NF-κB Transcriptional Activity stimulation->luciferase western Western Blot: Measure IκBα Phosphorylation/Degradation stimulation->western analysis Data Analysis: Calculate IC50 Values luciferase->analysis western->analysis conclusion Conclusion: Determine Inhibitory Potency analysis->conclusion

Caption: General experimental workflow for screening NF-κB inhibitors.

References

Dihydromyricetin (DHM): A Comparative Analysis of Efficacy in Resistant and Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound, has garnered significant attention for its potential as an anti-cancer agent.[1] This guide provides a comparative overview of DHM's efficacy, particularly focusing on its effects on both drug-sensitive and drug-resistant cancer cell lines. The information presented is based on available experimental data and aims to offer an objective resource for the research and drug development community.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Dihydromyricetin in various cancer cell lines, including those known to be resistant to standard chemotherapeutic agents.

Cell LineCancer TypeResistance ProfileDihydromyricetin IC50 (µM)Treatment Duration (hours)Citation
A2780Ovarian CancerSensitiveNot explicitly stated, but DHM inhibits proliferation24 and 48[2]
SKOV3Ovarian CancerNot specifiedNot explicitly stated, but DHM inhibits proliferation24 and 48[2]
Paclitaxel-resistant A2780Ovarian CancerPaclitaxel-resistantDHM sensitizes cells to paclitaxelNot specified[3]
Doxorubicin-resistant A2780Ovarian CancerDoxorubicin-resistantDHM sensitizes cells to doxorubicinNot specified[3]
T24Muscle Invasive Bladder CancerNot specified~15 µM48[4]
UMUC3Muscle Invasive Bladder CancerNot specified~20 µM48[4]
JARChoriocarcinomaNot specifiedProliferation significantly inhibited at 125, 187, and 312 µM48[5][6]
Cal27Head and Neck Squamous Cell CarcinomaNot specifiedDose-dependent apoptosis observed24[7]
FaDuHead and Neck Squamous Cell CarcinomaNot specifiedDose-dependent apoptosis observedNot specified[7]

Note: The available data often focuses on the ability of DHM to re-sensitize resistant cells to conventional chemotherapeutics rather than providing direct IC50 values for DHM alone in resistant versus sensitive pairs.

Mechanism of Action: Overcoming Resistance

Research indicates that Dihydromyricetin employs multiple mechanisms to exert its anti-cancer effects, particularly in drug-resistant cells. A key pathway involves the tumor suppressor protein p53 and the inhibitor of apoptosis protein (IAP) survivin.[2][3]

In many cancers, survivin is overexpressed, contributing to chemotherapy resistance. DHM has been shown to downregulate the expression of survivin in a p53-mediated manner.[3] This action restores the apoptotic potential of the cancer cells, thereby rendering them more susceptible to chemotherapeutic agents.

The following diagram illustrates the proposed signaling pathway for DHM-induced apoptosis and reversal of drug resistance.

DHM_Signaling_Pathway DHM Dihydromyricetin (DHM) p53 p53 Activation DHM->p53 activates Survivin Survivin Expression (Inhibitor of Apoptosis) p53->Survivin downregulates Apoptosis Apoptosis Induction Survivin->Apoptosis inhibits Chemo_Resistance Chemotherapy Resistance Survivin->Chemo_Resistance promotes Cell_Death Cancer Cell Death Apoptosis->Cell_Death leads to Chemotherapy Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin) Chemotherapy->Apoptosis induces

Caption: Proposed signaling pathway of Dihydromyricetin in overcoming chemotherapy resistance.

Experimental Protocols

The following are summaries of methodologies used in the cited research to evaluate the efficacy of Dihydromyricetin.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of DHM for specific durations (e.g., 24 or 48 hours).[2]

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • EdU Assay: This assay measures DNA synthesis and is used to assess cell proliferation.

    • Cells are treated with DHM.

    • 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture and incorporated into newly synthesized DNA.

    • The cells are then fixed and permeabilized.

    • A fluorescent azide (B81097) is added, which couples to the EdU in a click chemistry reaction.

    • The proliferating cells are visualized and quantified using fluorescence microscopy or flow cytometry.

The workflow for assessing cell viability and proliferation is depicted below.

Cell_Viability_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Seeding Seed cancer cells in 96-well plates Treatment Treat with varying concentrations of DHM Seeding->Treatment Incubation Incubate for 24 or 48 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: General workflow for determining cell viability using the MTT assay.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with DHM.

    • The cells are harvested and washed.

    • The cells are then stained with FITC-conjugated Annexin V and PI.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

    • Cells are treated with DHM and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.[7]

Conclusion

The available evidence suggests that Dihydromyricetin is a promising anti-cancer agent with the potential to overcome drug resistance in various cancer cell lines. Its mechanism of action, which involves the modulation of key apoptotic pathways, makes it a compelling candidate for further preclinical and clinical investigation. The data presented in this guide, while not exhaustive, provides a foundational understanding of DHM's efficacy and warrants deeper exploration into its therapeutic applications, particularly in the context of resistant malignancies. Further studies directly comparing the IC50 values of DHM in isogenic sensitive and resistant cell line pairs are needed to fully elucidate its differential efficacy.

References

A Methodological Guide to Assessing the Synergistic Effects of Dihydromicromelin B with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this review, publicly available experimental data specifically detailing the synergistic effects of Dihydromicromelin B with other drugs is limited. This compound is a natural product isolated from Micromelum species, and while it holds potential for bioactive properties, its combinatorial effects have not been extensively studied or reported in peer-reviewed literature. This guide, therefore, serves as a comprehensive methodological framework for researchers aiming to investigate and quantify the potential synergistic interactions of this compound with other therapeutic agents. The experimental designs, data analysis techniques, and visualizations provided are standard methodologies in the field of drug combination studies.

Introduction to Drug Synergy

Drug combination therapy is a cornerstone of treatment for complex diseases such as cancer, infectious diseases, and inflammatory conditions. The primary goal of combining drugs is to achieve a therapeutic effect that is greater than the sum of the effects of the individual drugs, a phenomenon known as synergy. Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual drugs (thereby minimizing toxicity), and the potential to overcome drug resistance. Conversely, an antagonistic interaction results in a combined effect that is less than the sum of the individual effects. An additive effect is one where the combined effect is equal to the sum of the individual effects.

This guide outlines the essential experimental and analytical methods to rigorously assess the synergistic potential of this compound when used in combination with other drugs.

Experimental Protocols for Synergy Assessment

A systematic evaluation of drug synergy involves a series of well-defined experimental protocols. The following are standard in vitro methods that can be adapted to study this compound.

Single-Agent Dose-Response Assays

Before assessing combination effects, it is crucial to determine the potency of each drug individually.

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound and the combination drug(s) alone.

Methodology: Cell Viability Assay (e.g., MTT, CellTiter-Glo®)

  • Cell Culture: Plate cells of a relevant cell line (e.g., cancer cell line, immune cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the partner drug(s) in the appropriate cell culture medium.

  • Treatment: Treat the cells with a range of concentrations of each drug individually. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours), allowing the drugs to exert their effects.

  • Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the drug concentration. Fit the data to a dose-response curve to calculate the IC50/EC50 value for each drug.

Combination Assays: The Checkerboard Method

The checkerboard assay is a widely used method to study the effects of two drugs in combination across a range of concentrations.

Objective: To systematically test multiple dose combinations of this compound and a partner drug to identify synergistic, additive, or antagonistic interactions.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows (y-axis) and the partner drug along the columns (x-axis). This results in each well containing a unique combination of the two drugs.

  • Controls: Include wells with each drug alone (the first row and first column, excluding the corner) and wells with no drug (vehicle control).

  • Cell Seeding and Incubation: Add the cells to each well and incubate for the same duration as the single-agent assays.

  • Viability Assessment: Measure cell viability in each well as described previously.

The experimental workflow for a typical checkerboard assay is illustrated below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Suspension add_cells Add Cells to Wells prep_cells->add_cells prep_drugA Prepare Serial Dilutions of this compound add_drugs Add Drug Combinations to Wells prep_drugA->add_drugs prep_drugB Prepare Serial Dilutions of Partner Drug prep_drugB->add_drugs plate_setup Set up 96-well Plate (Checkerboard Layout) plate_setup->add_drugs add_drugs->add_cells incubate Incubate for 48-72h add_cells->incubate read_plate Measure Cell Viability (e.g., MTT Assay) incubate->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition calc_synergy Calculate Combination Index (CI) calc_inhibition->calc_synergy

Figure 1. Experimental workflow for a checkerboard assay.

Data Presentation and Analysis

Quantitative analysis of drug combination data is essential for an objective assessment of synergy. The two most common methods are the Combination Index (CI) and Isobologram analysis.

Combination Index (CI) - The Chou-Talalay Method

The Combination Index (CI) is a quantitative measure of the degree of drug interaction.[1][2] It is based on the median-effect equation and provides a numerical value that defines synergy, additivity, and antagonism.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Calculation: The CI is calculated using software such as CompuSyn or through custom scripts in statistical software. The calculation requires the dose-response data from both the single-agent and combination experiments.

Data Presentation: The results of a checkerboard assay and subsequent CI calculations can be summarized in a table.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Drug X

This compound (µM)Drug X (µM)% InhibitionCombination Index (CI)Interaction
1.0025--
05.030--
1.05.0750.65Synergy
2.0045--
010.055--
2.010.0920.48Strong Synergy
4.0060--
020.070--
4.020.0980.55Synergy
Isobologram Analysis

An isobologram is a graphical representation of drug interactions.[3][4] It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition).

  • Construction: The x- and y-axes represent the concentrations of Drug A and Drug B, respectively. The IC50 values of each drug alone are plotted on their respective axes. A straight line connecting these two points is the "line of additivity."

  • Interpretation:

    • Data points for combination doses that fall below the line of additivity indicate synergy .

    • Data points that fall on the line indicate an additive effect.

    • Data points that fall above the line indicate antagonism .

The logical relationship for interpreting synergy is depicted in the diagram below.

G cluster_0 Synergy Assessment cluster_1 CI Interpretation cluster_2 Isobologram Interpretation start Perform Checkerboard Assay data Obtain Dose-Response Data for Single Agents and Combinations start->data calc_ci Calculate Combination Index (CI) data->calc_ci plot_iso Generate Isobologram data->plot_iso ci_syn CI < 1 (Synergy) calc_ci->ci_syn Yes ci_add CI = 1 (Additive) calc_ci->ci_add No ci_ant CI > 1 (Antagonism) calc_ci->ci_ant No iso_syn Data points below line of additivity (Synergy) plot_iso->iso_syn Yes iso_add Data points on line of additivity (Additive) plot_iso->iso_add No iso_ant Data points above line of additivity (Antagonism) plot_iso->iso_ant No

Figure 2. Logical flow for interpreting drug synergy data.

Investigating the Mechanism of Synergy: Signaling Pathways

Understanding the molecular mechanisms underlying a synergistic interaction is crucial for rational drug development. If this compound is found to be synergistic with another drug, the next step is to investigate how the combination affects key cellular signaling pathways. Based on the activities of similar flavonoid compounds, a hypothetical synergistic interaction might involve the modulation of pathways related to cell survival, apoptosis, or inflammation.

For instance, if this compound inhibits a pro-survival pathway (e.g., PI3K/Akt) and a partner drug induces apoptosis (e.g., by activating caspases), their combination could lead to a potent anti-cancer effect.

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of synergy.

G DMB This compound PI3K PI3K DMB->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Akt->Caspase9 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Synergy Synergistic Effect: Simultaneous inhibition of survival and activation of apoptosis DrugX Partner Drug X DrugX->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Hypothetical signaling pathway for synergy.
Conclusion

While specific data on the synergistic effects of this compound are not yet available, the methodologies outlined in this guide provide a robust framework for conducting such investigations. By employing systematic experimental designs like the checkerboard assay and rigorous analytical methods such as Combination Index and isobologram analysis, researchers can effectively identify and quantify potential synergistic interactions. Subsequent mechanistic studies focused on relevant signaling pathways will be critical for elucidating the molecular basis of any observed synergy and for advancing the development of novel combination therapies.

References

Orthogonal Methodologies for Confirming the Anti-Cancer Mechanism of Action of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract:

The mechanism of action (MoA) for Dihydromicromelin B, a natural product isolated from Micromelum sp., is not yet fully elucidated in peer-reviewed literature. This guide presents a comparative framework of orthogonal experimental methodologies to confirm a hypothesized MoA: the induction of apoptosis in cancer cells through direct inhibition of the anti-apoptotic protein Bcl-2. This document provides researchers, scientists, and drug development professionals with a structured overview of complementary techniques to validate direct target engagement, downstream cellular effects, and overall signaling pathway modulation. Detailed experimental protocols, quantitative data comparison tables, and workflow visualizations are provided to aid in the design and implementation of robust MoA studies.

Introduction: The Need for Orthogonal MoA Confirmation

This guide focuses on a hypothesized MoA for this compound, a coumarin (B35378) derivative with potential anti-cancer properties. We propose that this compound induces apoptosis by directly binding to and inhibiting Bcl-2, a key regulator of the intrinsic apoptotic pathway. The following sections will detail a multi-faceted approach to rigorously test this hypothesis.

Hypothesized Mechanism of Action of this compound

We hypothesize that this compound directly binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This inhibition disrupts the sequestration of pro-apoptotic proteins Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Below is a diagram illustrating this proposed signaling pathway.

Dihydromicromelin_B_MoA cluster_0 This compound Action cluster_1 Apoptotic Cascade This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bak/Bax Bak/Bax Bcl-2->Bak/Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak/Bax->MOMP Induction Cytochrome c Cytochrome c release MOMP->Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Hypothesized this compound Signaling Pathway.

Orthogonal Approaches for MoA Validation

To validate the hypothesized MoA, we will employ a combination of biophysical, cellular, and proteomic methods. The workflow for this validation process is outlined below.

MoA_Validation_Workflow Start Hypothesis: This compound inhibits Bcl-2 Biophysical_Assays Biophysical Assays (Direct Binding) Start->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (Cellular Effects) Start->Cell_Based_Assays Proteomics Proteomics (Target Engagement & Off-targets) Start->Proteomics Data_Integration Data Integration & MoA Confirmation Biophysical_Assays->Data_Integration Cell_Based_Assays->Data_Integration Proteomics->Data_Integration

Figure 2: Orthogonal Workflow for MoA Validation.
Biophysical Assays: Confirming Direct Target Engagement

Biophysical methods are essential for unequivocally demonstrating a direct interaction between a compound and its protein target.[2][3][4][5] These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Method Principle Key Parameters Measured Alternative/Complementary Methods
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[2][4]KD (dissociation constant), ka (association rate), kd (dissociation rate)Bio-Layer Interferometry (BLI)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[2][4]KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Differential Scanning Fluorimetry (DSF)
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in the presence of a ligand in cells or cell lysates.[3][6]Tagg (aggregation temperature) shiftThermal Proteome Profiling (TPP)

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human Bcl-2 protein is immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

  • Data Collection: The change in response units (RU) is monitored over time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine KD, ka, and kd.

Cell-Based Assays: Demonstrating Cellular Consequences

Cell-based assays are critical for linking direct target engagement to a functional cellular outcome.[7][8][9][10] These assays can confirm that the compound induces the expected phenotype in a biological context.

Method Principle Key Parameters Measured Alternative/Complementary Methods
Annexin V/PI Staining Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of apoptotic cells. Propidium Iodide (PI) stains necrotic cells.Percentage of apoptotic and necrotic cellsTUNEL Assay, Caspase Activity Assays
Mitochondrial Membrane Potential (MMP) Assay Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in mitochondria based on membrane potential.Loss of mitochondrial membrane potentialCytochrome c Release Assay (Western Blot/ICC)
Bcl-2 Overexpression Rescue Transfecting cells to overexpress Bcl-2 should confer resistance to this compound-induced apoptosis if Bcl-2 is the direct target.IC50 shift in cell viabilitysiRNA-mediated knockdown of pro-apoptotic proteins

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture: A suitable cancer cell line (e.g., HeLa, Jurkat) is cultured to 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of this compound for 24-48 hours.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Proteomic Approaches: Unbiased Target and Off-Target Identification

Chemical proteomics methods can identify the direct targets of a small molecule in a complex biological system, as well as potential off-targets.[6][11][12][13]

Method Principle Key Information Gained Alternative/Complementary Methods
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can alter a protein's susceptibility to proteolysis.[6]Identification of direct binding partnersLimited Proteolysis-Coupled Mass Spectrometry (LiP-MS)
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of enzymes.Identification of enzyme families targeted by the compoundProbe-free quantitative proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Quantitative mass spectrometry to compare protein abundance between treated and untreated cells.[6][11]Identification of proteins with altered expression or stabilityLabel-free quantitative proteomics

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: A cancer cell line is lysed to obtain a total protein extract.

  • Incubation: The lysate is incubated with this compound or a vehicle control.

  • Proteolysis: The samples are subjected to limited proteolysis with a protease (e.g., thermolysin, pronase).

  • Analysis: The resulting protein fragments are separated by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands compared to the control. These bands can be excised and identified by mass spectrometry.

Comparative Analysis and Data Integration

The strength of an orthogonal approach lies in the convergence of data from multiple independent techniques.

Experimental Question Biophysical Data (SPR/ITC) Cell-Based Data (Annexin V) Proteomics Data (DARTS) Integrated Conclusion
Does this compound directly bind Bcl-2? Yes, with a KD in the nanomolar range.Indirectly supported by apoptosis induction.Bcl-2 is identified as a direct binding partner.High confidence in direct Bcl-2 engagement.
Is Bcl-2 inhibition the primary cause of cell death? Does not directly address cell death.Yes, apoptosis is induced. Overexpression of Bcl-2 rescues the phenotype.Bcl-2 is the primary target identified.High confidence that Bcl-2 inhibition drives apoptosis.
Are there significant off-targets? Does not assess off-targets.Does not directly assess off-targets.No other significant, high-affinity binding partners identified.Low likelihood of significant off-target effects contributing to the primary MoA.

The logical relationship for confirming the hypothesized MoA based on these orthogonal methods is depicted below.

Logical_Confirmation cluster_biophysical Biophysical Evidence cluster_cellular Cellular Evidence cluster_proteomics Proteomic Evidence Direct_Binding Direct Binding Confirmed (SPR, ITC, CETSA) MoA_Confirmed Mechanism of Action Confirmed: This compound is a Bcl-2 inhibitor that induces apoptosis Direct_Binding->MoA_Confirmed Apoptosis_Induction Apoptosis Induction (Annexin V, MMP) Target_Dependence Target-Dependent Apoptosis (Bcl-2 Overexpression) Apoptosis_Induction->Target_Dependence Target_Dependence->MoA_Confirmed Target_ID Unbiased Target ID (DARTS, TPP) Target_ID->MoA_Confirmed

Figure 3: Logical Framework for MoA Confirmation.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, this guide provides a robust framework for its elucidation using a hypothesized MoA as a case study. By employing an orthogonal suite of biophysical, cell-based, and proteomic techniques, researchers can build a comprehensive and compelling body of evidence to confirm a compound's MoA. This rigorous approach is fundamental to derisking drug candidates and accelerating their progression through the development pipeline.

References

Benchmarking the Antioxidant Capacity of Dihydromicromelin B Against Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Dihydromicromelin B, a natural product isolated from Micromelum species, against Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. Due to a lack of direct comparative studies on isolated this compound, this document summarizes the available antioxidant data for extracts of Micromelum minutum and other compounds isolated from this plant, juxtaposed with the established antioxidant capacity of Trolox. Detailed experimental protocols for key antioxidant assays are provided to facilitate independent comparative analysis.

Executive Summary

Comparative Antioxidant Activity

The antioxidant capacity of a compound is commonly evaluated using various assays, with the results often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox Equivalents (TE). A lower IC50 value indicates a higher antioxidant potency.

While specific data for this compound is not available, the table below summarizes the antioxidant activity of Micromelum minutum extracts and other isolated constituents, alongside the established values for the antioxidant standard, Trolox.

SampleAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) or ORAC ValueReference
Micromelum minutum Methanol (B129727) Bark Extract DPPH54.3-[1][2]
Micromelum minutum Methanol Bark Extract ORAC-5123 µmol TE/g[1][2]
Isolated Prenylated Coumarin from M. minutum ORAC-5539 µmol TE/g[1][2]
Isolated Marmesin Glycoside from M. minutum ORAC-4031 µmol TE/g[1][2]
Trolox DPPH3.77 ± 0.08-[3]
Trolox ABTS2.93 ± 0.03-[3]

Note: The antioxidant activity of an extract represents the combined effect of all its components and may not be solely attributable to this compound. The IC50 values for Trolox can vary between studies depending on the specific experimental conditions.[3]

Experimental Protocols

To enable direct and standardized comparison of this compound with Trolox, detailed protocols for the most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Standard (Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and Trolox in methanol.

  • Add a specific volume of each dilution to the wells of a 96-well plate.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Methanol is used as a blank. A control containing only DPPH and methanol is also included.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

  • Test compound (this compound)

  • Standard (Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Prepare a series of dilutions of the test compound and Trolox.

  • Add a small volume of the diluted ABTS•+ solution to the wells of a 96-well plate.

  • Add the test compound or standard to the wells to start the reaction.

  • Incubate at room temperature for a specific time (e.g., 6 minutes).[6]

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (peroxyl radical generator)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Standard (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a working solution of fluorescein in phosphate buffer.

  • Prepare a series of dilutions of the test compound and Trolox in phosphate buffer.

  • Add the fluorescein solution and either the test compound, Trolox, or a blank (phosphate buffer) to the wells of a 96-well black microplate.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[7][8]

  • The area under the curve (AUC) for each sample is calculated.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is determined by comparing the net AUC of the sample to the net AUC of a Trolox standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for antioxidant capacity assays and the specific signaling pathway context where antioxidants play a crucial role.

G General Workflow for Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare Radical Solution (e.g., DPPH, ABTS•+) or Fluorescent Probe + Radical Generator (ORAC) mix Mix Reagents and Samples in 96-well Plate prep_reagent->mix prep_samples Prepare Serial Dilutions of Test Compound & Trolox prep_samples->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition or Area Under Curve (AUC) measure->calculate determine Determine IC50 or TEAC/ORAC Value calculate->determine

Caption: General workflow for in vitro antioxidant capacity assays.

G Antioxidant Mechanism of Action ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Antioxidant Antioxidant (e.g., this compound, Trolox) ROS->Antioxidant scavenged by Damage Oxidative Damage & Cellular Dysfunction Cell->Damage leads to Neutralized Neutralized Species Antioxidant->Neutralized results in

Caption: Simplified diagram of an antioxidant neutralizing reactive oxygen species.

Conclusion

While direct comparative data for the antioxidant capacity of this compound versus Trolox is currently unavailable, the information on related compounds and extracts from its natural source, Micromelum minutum, suggests that it is a promising candidate for further antioxidant research. The provided standardized protocols for DPPH, ABTS, and ORAC assays offer a framework for researchers to conduct their own robust and reproducible comparative studies. Such investigations are crucial for elucidating the full therapeutic potential of this compound and other natural products in the development of novel antioxidant-based therapies.

References

Safety Operating Guide

Prudent Disposal of Dihydromicromelin B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known chemical properties of Dihydromicromelin B is provided below. This information is essential for a preliminary assessment of its potential hazards.

PropertyValue
Molecular FormulaC16H16O5
Molecular Weight290.271
Physical StateSolid (presumed)

Standard Disposal Protocol for this compound

The following protocol is based on general guidelines for the disposal of research chemicals and pharmaceutical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • A standard laboratory coat.

  • Nitrile gloves.

  • Protective eyewear (safety glasses or goggles).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, as well as any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid.

    • Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound".

  • Liquid Waste:

    • Solutions containing this compound should not be disposed of down the drain.[2]

    • Collect liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name, and the approximate concentration of the solution.

3. Storage of Waste:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • The storage area should be well-ventilated.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service.

  • Do not attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so. Improper disposal of chemical wastes can be a violation of federal regulations.[3]

Emergency Procedures

In the event of a spill or exposure, follow these general first-aid measures and immediately contact your institution's EHS office.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for 15-20 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated is_solid Is the waste solid or solid-contaminated? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No store Store waste in a designated, secure area solid_waste->store liquid_waste Collect in labeled liquid hazardous waste container is_liquid->liquid_waste Yes is_liquid->store No (e.g., empty container) liquid_waste->store contact_ehs Contact Institutional EHS for hazardous waste pickup store->contact_ehs end End: Waste Disposed of by Certified Professionals contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to ensure user safety when handling Dihydromicromelin B, which belongs to the coumarin (B35378) class of compounds. Some coumarins are known to be harmful if swallowed and may cause allergic skin reactions[1][2].

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm. Ensure gloves are tested according to EN 374[2][3].
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are handled[1][2].
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing[1][3].
Respiratory Protection Particulate filter respirator (if needed)Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[1][4][5]. If not possible, use a particulate filter respirator (EN 143)[3][5].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to experimental use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store the compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is often between 15-25°C for similar compounds[5].

3. Weighing and Solution Preparation:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to control dust and potential aerosol generation[1][3].

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound and avoid creating dust[1].

  • Ensure the balance is clean and located in an area with minimal air currents.

4. Experimental Use:

  • Always wear the recommended PPE as detailed in Table 1.

  • Handle solutions with care to avoid splashes to the skin or eyes.

  • Wash hands thoroughly after handling, even if gloves were worn[4]. Do not eat, drink, or smoke in the laboratory[3][4].

5. Spill Response:

  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand)[1].

  • Collect the absorbed material into a suitable container for hazardous waste disposal[1][2].

  • Clean the spill area with an appropriate solvent and then with soap and water[1].

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, weighing paper, and other disposable materials. Place all solid waste in a designated, sealed hazardous waste container[1].

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_cleanup Spill & Waste Management cluster_emergency Emergency A Receive & Inspect Package B Store in Cool, Dry, Ventilated Area A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Solid in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F K Dispose of Contaminated PPE & Materials F->K L Collect Liquid Waste F->L G Small Spill Occurs H Absorb with Inert Material G->H I Collect in Hazardous Waste H->I J Clean Spill Area I->J M Dispose as Hazardous Waste K->M L->M N Large Spill Occurs O Evacuate Area N->O P Contact EHS O->P

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.